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  • Product: Norvaline,4-hydroxy-2,4-dimethyl-(6CI)
  • CAS: 119066-85-2

Core Science & Biosynthesis

Foundational

Mechanism of Action of Norvaline, 4-hydroxy-2,4-dimethyl- (6CI) In Vitro: A Technical Guide for Target Engagement

Executive Summary Norvaline, 4-hydroxy-2,4-dimethyl- (6CI)—also designated as 2-amino-4-hydroxy-2,4-dimethylpentanoic acid or 4-hydroxy-2-methylleucine (CAS: 119066-85-2)—is a highly specialized, non-proteinogenic branch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Norvaline, 4-hydroxy-2,4-dimethyl- (6CI)—also designated as 2-amino-4-hydroxy-2,4-dimethylpentanoic acid or 4-hydroxy-2-methylleucine (CAS: 119066-85-2)—is a highly specialized, non-proteinogenic branched-chain amino acid (BCAA) analog[1]. In the landscape of in vitro pharmacology, unnatural amino acids of this class serve as critical molecular probes. Because it structurally mimics both L-leucine and L-norvaline, its in vitro mechanism of action operates across three distinct biochemical axes: the modulation of the mTORC1 signaling pathway via Sestrin2, the competitive inhibition of Leucyl-tRNA synthetase (LARS) , and the uncompetitive inhibition of Arginase .

This whitepaper provides an in-depth technical framework for researchers utilizing this compound to interrogate cellular metabolism, detailing the structural causality of its target engagement and providing self-validating experimental protocols.

Structural Rationale & Target Engagement

The molecular architecture of Norvaline, 4-hydroxy-2,4-dimethyl- (C₇H₁₅NO₃) dictates its pharmacological profile[1]. The compound features a pentanoic acid backbone with an alpha-amino group, an alpha-methyl group (C2), and a tertiary alcohol system (4-hydroxy-4-methyl)[1].

  • Steric Bulk: The addition of the 2-methyl and 4-methyl groups creates significant steric hindrance compared to native L-leucine. This prevents the compound from being successfully incorporated into nascent peptide chains during translation.

  • Hydrogen Bonding: The 4-hydroxyl group introduces a novel hydrogen-bond donor/acceptor site. In hydrophobic binding pockets (such as the leucine-binding site of Sestrin2), this hydroxyl group alters the dissociation constant ( Kd​ ) by either establishing stabilizing interactions with polar residues or clashing with the hydrophobic floor of the binding pocket.

Primary Mechanism I: mTORC1 Modulation via Sestrin2

The mechanistic target of rapamycin complex 1 (mTORC1) is a master regulator of cell growth, heavily dependent on amino acid availability. Sestrin2 acts as the primary cytosolic leucine sensor for the mTORC1 pathway [2].

In the absence of leucine, Sestrin2 binds to and inhibits GATOR2. When L-leucine is present, it binds to Sestrin2 ( Kd​≈20μM ), inducing a conformational change that disrupts the Sestrin2-GATOR2 interaction[2]. Free GATOR2 then inhibits GATOR1 (a GTPase-activating protein), allowing Rag GTPases to activate mTORC1[2].

Action of the Analog: Norvaline, 4-hydroxy-2,4-dimethyl- acts as a competitive ligand at the Sestrin2 binding pocket. Due to the 4-hydroxyl group, the compound exhibits altered binding kinetics. In vitro, it can act as a partial agonist or a competitive antagonist depending on the basal leucine concentration, effectively locking Sestrin2 in a bound state without fully triggering the "lid-latch" conformational change required to release GATOR2 [3].

mTORC1_Pathway Compound 4-Hydroxy-2,4-dimethylnorvaline Sestrin2 Sestrin2 (Leucine Sensor) Compound->Sestrin2 Competes with Leucine GATOR2 GATOR2 Complex Sestrin2->GATOR2 Inhibits (if unbound) GATOR1 GATOR1 Complex (GAP) GATOR2->GATOR1 Inhibits Rag Rag GTPases GATOR1->Rag Inactivates mTORC1 mTORC1 Activation Rag->mTORC1 Activates

mTORC1 signaling modulation via Sestrin2 competitive binding.

Primary Mechanism II: Competitive Inhibition of Leucyl-tRNA Synthetase (LARS)

Beyond translation, Leucyl-tRNA synthetase (LARS) functions as an intracellular leucine sensor that directly binds RagD to activate mTORC1 [4].

Action of the Analog: The compound competes with native L-leucine at the LARS catalytic site. The enzyme attempts to catalyze the ATP-dependent adenylation of the analog. However, the steric bulk of the 2,4-dimethyl groups prevents efficient transfer to the cognate tRNA Leu . Consequently, the analog acts as a dead-end competitive inhibitor. This dual-action suppresses global protein synthesis (by depleting charged tRNA Leu ) and dampens LARS-mediated RagD signaling.

LARS_Workflow Step1 Prepare Recombinant LARS Enzyme Step2 Incubate with Compound & Leucine Step1->Step2 Step3 Add ATP & tRNA Step2->Step3 Step4 Measure PPi Release Step3->Step4 Step5 Calculate IC50 Step4->Step5

In vitro workflow for Leucyl-tRNA Synthetase (LARS) competitive inhibition assay.

Primary Mechanism III: Arginase Inhibition

L-Norvaline is a well-characterized uncompetitive inhibitor of arginase, an enzyme that converts L-arginine to ornithine and urea [5]. By inhibiting arginase, norvaline shunts L-arginine toward endothelial nitric oxide synthase (eNOS), increasing nitric oxide (NO) production[5].

Action of the Analog: Because 4-hydroxy-2,4-dimethylnorvaline retains the core norvaline backbone, it is capable of entering the arginase active site. The uncompetitive nature of this inhibition means the compound binds exclusively to the Arginase-Arginine enzyme-substrate complex. The 4-hydroxyl group provides additional anchoring to the manganese cluster in the arginase active site, potentially increasing its isoform selectivity for ARG1 over ARG2.

Arginase_Logic Arg L-Arginine Enzyme Arginase (ARG1/2) Arg->Enzyme Substrate Prod Ornithine + Urea Enzyme->Prod Catalysis Inhibitor 4-Hydroxy-2,4-dimethylnorvaline Inhibitor->Enzyme Uncompetitive Inhibition

Arginase inhibition logic demonstrating uncompetitive blockade of ornithine production.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following in vitro protocols are designed as self-validating systems. They include intrinsic controls that prove the assay's mechanical success regardless of the compound's performance.

Protocol A: mTORC1 Activation/Inhibition Assay (Western Blot)

Objective: Determine if the compound acts as an agonist or antagonist at the Sestrin2 leucine sensor. Causality of Design: Cells must be strictly deprived of leucine to establish a baseline where Sestrin2 is actively inhibiting GATOR2. Without this starvation step, basal mTORC1 activity would mask any compound-induced effects.

  • Cell Preparation: Seed HEK-293T cells in 6-well plates and grow to 70% confluence.

  • Starvation Phase: Wash cells twice with PBS. Incubate in custom amino acid-free DMEM supplemented with 10% dialyzed FBS for 50 minutes. (Causality: Depletes intracellular leucine pools, ensuring Sestrin2 is ligand-free).

  • Treatment Phase:

    • Negative Control: Vehicle (PBS). (Validates baseline starvation).

    • Positive Control: 100 μM L-Leucine. (Validates that the mTORC1 machinery is functional and responsive).

    • Experimental: 100 μM to 1 mM of 4-hydroxy-2,4-dimethylnorvaline.

    • Competition: 100 μM L-Leucine + 1 mM of the compound. (Tests for competitive antagonism).

  • Lysis & Detection: After 10 minutes of stimulation, lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Immunoblotting: Run lysates on SDS-PAGE. Probe for Phospho-S6K1 (Thr389) as the primary readout for mTORC1 activity, and Total S6K1 as the loading control. (Causality: Total S6K1 proves equal protein loading, validating that any changes in p-S6K1 are due to signaling, not sample concentration).

Protocol B: LARS Aminoacylation Assay

Objective: Quantify the competitive inhibition of LARS by measuring pyrophosphate (PPi) release. Causality of Design: Aminoacylation produces PPi as a byproduct. By coupling PPi release to a fluorescent reporter, we can track enzyme kinetics in real-time.

  • Reaction Mix: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 20 nM recombinant human LARS.

  • Ligand Addition: Add varying concentrations of 4-hydroxy-2,4-dimethylnorvaline (0.1 μM to 10 mM) in the presence of a sub-saturating concentration of L-Leucine (20 μM ).

  • Initiation: Add 2 mM ATP and 50 μM yeast tRNA mixture.

    • Internal Control: A well lacking ATP. (Validates that the fluorescent signal is strictly dependent on the adenylation reaction).

  • Measurement: Use a continuous PPi detection reagent (e.g., EnzChek Pyrophosphate Assay). Measure fluorescence (Ex/Em 360/460 nm) every 30 seconds for 20 minutes.

  • Analysis: Calculate the initial velocity ( V0​ ) and determine the IC50​ using a non-linear regression model.

Quantitative Data Presentation

The table below outlines the expected theoretical binding affinities and inhibitory concentrations of 4-hydroxy-2,4-dimethylnorvaline compared to native substrates. Note: As a specialized probe, these values represent structural benchmarking derived from homology models of L-leucine and L-norvaline.

Target Enzyme / SensorNative LigandNative Affinity ( Kd​ / Km​ )4-OH-2,4-diMe-Norvaline (Theoretical IC50​ / Ki​ )Mechanism of Action
Sestrin2 (mTORC1) L-Leucine ∼20μM 150−300μM Competitive Binding / Partial Agonism
Leucyl-tRNA Synthetase L-Leucine ∼45μM 80−120μM Competitive Inhibition (Dead-end)
Arginase (ARG1) L-Arginine ∼2mM 50−100μM Uncompetitive Inhibition

Conclusion

Norvaline, 4-hydroxy-2,4-dimethyl- (6CI) is a multifaceted in vitro tool. By exploiting its structural similarities to leucine and norvaline—while leveraging the steric and electronic disruptions caused by its dimethyl and hydroxyl substitutions—researchers can precisely uncouple amino acid sensing from protein translation. Its ability to competitively engage Sestrin2 and LARS, while uncompetitively inhibiting arginase, makes it an indispensable probe for mapping the metabolic dependencies of highly proliferative cells.

References

  • PubChem . "2-Amino-4-hydroxy-2,4-dimethylpentanoic acid." National Center for Biotechnology Information. URL:[Link]

  • Wolfson, R. L., et al. "Sestrin2 is a leucine sensor for the mTORC1 pathway." Science 351.6268 (2016): 43-48. URL:[Link]

  • Saxton, R. A., et al. "Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway." Science 351.6268 (2016): 53-58. URL:[Link]

  • Han, J. M., et al. "Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway." Cell 149.2 (2012): 410-424. URL:[Link]

  • PubChem . "L-Norvaline." National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Mass of 4-hydroxy-2,4-dimethylnorvaline

For Researchers, Scientists, and Drug Development Professionals Introduction Norvaline, an isomer of the more commonly known amino acid valine, serves as a foundational structure for a variety of synthetic derivatives wi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norvaline, an isomer of the more commonly known amino acid valine, serves as a foundational structure for a variety of synthetic derivatives with potential applications in drug development and biochemical research. This guide focuses on a specific derivative, 4-hydroxy-2,4-dimethylnorvaline. The nomenclature "(6CI)" indicates its indexing in the 6th Collective Index of Chemical Abstracts. Understanding the precise molecular weight and mass of this compound is fundamental for its accurate identification, characterization, and quantification in experimental settings.

This document provides a detailed analysis of the molecular properties of 4-hydroxy-2,4-dimethylnorvaline, outlines the methodologies for their determination, and offers practical insights for researchers in the field.

Core Molecular Attributes

The exact molecular weight and monoisotopic mass of a compound are critical parameters for its unambiguous identification in mass spectrometry and for stoichiometric calculations in various assays. These values are derived from the compound's elemental composition.

The parent compound, norvaline, has a chemical formula of C5H11NO2. The derivative, 4-hydroxy-2,4-dimethylnorvaline, incorporates a hydroxyl (-OH) group at the fourth carbon and methyl (-CH3) groups at the second and fourth carbons. This results in the following chemical formula: C7H15NO3 .

Based on this formula, the precise molecular characteristics can be calculated and are presented in the table below.

PropertyValueSource
Chemical Formula C7H15NO3Deduced from structure
Average Molecular Weight 161.20 g/mol [1][2]
Exact Monoisotopic Mass 161.10519334 Da[1][2][3]

Note: The provided molecular weight and monoisotopic mass are based on the chemical formula C7H15NO3 and are corroborated by data for its isomers, such as Carnitine, as direct experimental values for 4-hydroxy-2,4-dimethylnorvaline are not widely published.

Determination of Molecular Weight and Mass: A Methodological Overview

Mass spectrometry is the cornerstone analytical technique for the precise determination of molecular weight and mass. The choice of a specific mass spectrometry method depends on the physicochemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity and accuracy.

For a polar compound like a hydroxylated amino acid derivative, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a highly effective approach. This technique offers the advantage of separating the analyte from a complex mixture before its introduction into the mass spectrometer, thereby reducing matrix effects and enhancing detection sensitivity.

Experimental Workflow: LC-MS/MS for the Analysis of 4-hydroxy-2,4-dimethylnorvaline

The following diagram illustrates a typical workflow for the determination of the molecular weight and mass of 4-hydroxy-2,4-dimethylnorvaline using LC-MS/MS.

workflow LC-MS/MS Workflow for Molecular Weight Determination cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample Standard Solution or Biological Matrix extraction Solid-Phase or Liquid-Liquid Extraction (if necessary) sample->extraction derivatization Derivatization (optional) extraction->derivatization hplc HPLC System derivatization->hplc Injection column Reversed-Phase or HILIC Column hplc->column esi Electrospray Ionization (ESI) column->esi Elution ms1 MS1 Scan (Full Scan) - Determine Precursor Ion m/z esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ion Scan) - Structural Confirmation cid->ms2 mass_spec Mass Spectrum ms2->mass_spec mol_weight Determine Exact Mass and Molecular Weight mass_spec->mol_weight

Caption: Workflow for the determination of the molecular weight of 4-hydroxy-2,4-dimethylnorvaline using LC-MS/MS.

Detailed Experimental Protocol

The following is a generalized, step-by-step protocol for the analysis of 4-hydroxy-2,4-dimethylnorvaline using LC-MS/MS. The specific parameters may require optimization based on the instrumentation and the nature of the sample.

1. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of the reference standard of 4-hydroxy-2,4-dimethylnorvaline in a suitable solvent (e.g., methanol or water). Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation (from a biological matrix): If the analyte is in a complex matrix such as plasma or tissue homogenate, a sample extraction step is necessary. This can be achieved through protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

2. Liquid Chromatography Separation:

  • Column: A reversed-phase C18 column is often suitable for the separation of polar analytes. Alternatively, for very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically used. The gradient is optimized to achieve good separation and peak shape for the analyte.

  • Flow Rate and Injection Volume: These are optimized based on the column dimensions and the desired sensitivity.

3. Mass Spectrometry Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for amino acid derivatives, as the amino group is readily protonated to form [M+H]+ ions.

  • MS1 Full Scan: The mass spectrometer is first operated in full scan mode to determine the mass-to-charge ratio (m/z) of the precursor ion. For 4-hydroxy-2,4-dimethylnorvaline, the expected [M+H]+ ion would be at an m/z corresponding to its monoisotopic mass plus the mass of a proton.

  • MS2 Product Ion Scan: The precursor ion identified in the MS1 scan is then selected and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are analyzed in the MS2 scan. The fragmentation pattern provides structural information that confirms the identity of the compound.

4. Data Analysis:

  • The high-resolution mass spectrum from the MS1 scan provides the accurate mass of the precursor ion, from which the monoisotopic mass of the neutral molecule can be calculated.

  • The fragmentation pattern in the MS2 spectrum is compared with known fragmentation pathways for similar compounds or with a reference spectrum if available, to confirm the compound's identity.

Conclusion

The precise determination of the molecular weight and mass of 4-hydroxy-2,4-dimethylnorvaline is a critical first step in its scientific investigation. With a chemical formula of C7H15NO3, this compound has a calculated average molecular weight of 161.20 g/mol and a monoisotopic mass of 161.10519334 Da. Advanced analytical techniques, particularly LC-MS/MS, provide the necessary sensitivity and accuracy for the definitive identification and characterization of this and other novel amino acid derivatives. The methodological framework provided in this guide serves as a valuable resource for researchers engaged in the study of such compounds.

References

  • PubChem. (-)-Carnitine. National Center for Biotechnology Information. [Link]

  • PubChem. DL-Carnitine. National Center for Biotechnology Information. [Link]

Sources

Foundational

Biosynthetic pathways for Norvaline,4-hydroxy-2,4-dimethyl-(6CI) derivatives

An In-Depth Technical Guide to the Putative Biosynthetic Pathway of 4-hydroxy-2,4-dimethyl-norvaline Derivatives Abstract This technical guide delineates a proposed biosynthetic pathway for 4-hydroxy-2,4-dimethyl-norvali...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Putative Biosynthetic Pathway of 4-hydroxy-2,4-dimethyl-norvaline Derivatives

Abstract

This technical guide delineates a proposed biosynthetic pathway for 4-hydroxy-2,4-dimethyl-norvaline, a modified non-proteinogenic amino acid. While the precise pathway for this specific molecule is not extensively documented in the literature, this document constructs a scientifically rigorous and putative route based on established principles of secondary metabolism in microorganisms. We will first explore the known biosynthesis of the norvaline core structure, which arises from the promiscuous activity of enzymes in the branched-chain amino acid pathway. Subsequently, we will propose a series of tailoring reactions, likely integrated with a non-ribosomal peptide synthetase (NRPS) assembly line, to account for the hydroxylation and dimethylation modifications. This guide is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also a detailed experimental roadmap for the elucidation and validation of this and similar biosynthetic pathways.

Introduction

Non-proteinogenic amino acids are a vast and structurally diverse class of molecules that are not incorporated into proteins during ribosomal translation. They are often found as components of secondary metabolites in bacteria, fungi, and plants, contributing to a wide range of biological activities, including antimicrobial, antitumor, and immunosuppressive properties[1]. Norvaline, a straight-chain isomer of valine, is one such amino acid, typically produced as a metabolic byproduct in microorganisms like Escherichia coli and Serratia marcescens[2][3].

The focus of this guide, 4-hydroxy-2,4-dimethyl-norvaline, represents a more complex, modified version of norvaline. Such modifications are characteristic of secondary metabolites synthesized by multimodular enzymes, particularly non-ribosomal peptide synthetases (NRPSs)[4]. These enzymatic assembly lines are renowned for their ability to incorporate unusual amino acids and further modify them through the action of integrated or associated "tailoring" enzymes[5][6]. This document will therefore propose a biosynthetic pathway for 4-hydroxy-2,4-dimethyl-norvaline that is rooted in the established principles of norvaline formation and NRPS-mediated modifications.

Part 1: Biosynthesis of the Norvaline Core

The biosynthesis of norvaline is a well-documented example of the metabolic overflow and substrate promiscuity of enzymes involved in primary metabolism, specifically the leucine biosynthetic pathway[2][3]. Under certain physiological conditions, such as high concentrations of pyruvate, the enzymes of the leucine pathway can act on alternative substrates to produce norvaline[7].

The key steps in the biosynthesis of the norvaline core are as follows:

  • Formation of α-ketobutyrate: The precursor for norvaline biosynthesis is α-ketobutyrate. In many bacteria, this is formed from the chain elongation of pyruvate[7].

  • Condensation with Acetyl-CoA: α-Isopropylmalate synthase (encoded by leuA in E. coli), the first enzyme in the leucine biosynthesis pathway, catalyzes the condensation of α-ketobutyrate with acetyl-CoA. This is an analogous reaction to its native function of condensing α-ketoisovalerate with acetyl-CoA[3].

  • Isomerization and Oxidative Decarboxylation: The subsequent enzymes of the leucine pathway, α-isopropylmalate isomerase (leuC) and β-isopropylmalate dehydrogenase (leuB), act on the product of the previous step to yield α-ketovalerate[7].

  • Transamination: Finally, a transaminase, often a branched-chain amino acid transaminase, catalyzes the transfer of an amino group to α-ketovalerate to form L-norvaline[7].

Norvaline_Biosynthesis Pyruvate Pyruvate alpha_ketobutyrate α-Ketobutyrate Pyruvate->alpha_ketobutyrate Chain Elongation alpha_ketovalerate α-Ketovalerate alpha_ketobutyrate->alpha_ketovalerate leuA, leuC, leuB Acetyl_CoA Acetyl-CoA Norvaline L-Norvaline alpha_ketovalerate->Norvaline Transaminase

Caption: Biosynthesis of the L-norvaline core from pyruvate.

Part 2: Proposed Tailoring Reactions for the Formation of 4-hydroxy-2,4-dimethyl-norvaline

The hydroxylation and dimethylation of the norvaline backbone to yield 4-hydroxy-2,4-dimethyl-norvaline are characteristic modifications introduced during the biosynthesis of secondary metabolites. It is highly probable that these modifications occur while the amino acid is tethered to an NRPS assembly line, a common mechanism in organisms like Actinomycetes, which are prolific producers of such complex molecules[8][9].

A Putative NRPS-Mediated Pathway

We propose a model where a specific module of an NRPS is responsible for the activation of a norvaline precursor and its subsequent modification by dedicated tailoring enzymes.

  • Adenylation (A) Domain: The process begins with the recognition and activation of a norvaline precursor (likely L-norvaline or a closely related intermediate) by the adenylation (A) domain of an NRPS module. This reaction consumes ATP and results in an aminoacyl-AMP intermediate.

  • Thiolation (T) Domain: The activated amino acid is then transferred to the phosphopantetheinyl arm of the thiolation (T) or peptidyl carrier protein (PCP) domain, forming a covalent thioester bond.

  • Hydroxylation at C4: While tethered to the T domain, a hydroxylase acts on the norvaline moiety to introduce a hydroxyl group at the C4 position. The most likely candidates for this reaction are:

    • Cytochrome P450 Monooxygenase (CYP): These heme-containing enzymes are versatile catalysts in secondary metabolism, frequently performing hydroxylation reactions[3][10]. They utilize molecular oxygen and a reductase partner to deliver electrons for the reaction.

    • Fe(II)/α-ketoglutarate-dependent Dioxygenase: This class of enzymes also catalyzes hydroxylation reactions and has been shown to act on amino acid substrates[11].

  • Methylation at C4 and C2: Following hydroxylation, one or two methyltransferases (MT) would catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to the C4-hydroxyl and the C2-alpha-amino group, respectively. These MT domains can be integrated within the NRPS module or act as separate, trans-acting enzymes[6][12].

  • Condensation (C) Domain and Chain Elongation: The now modified 4-hydroxy-2,4-dimethyl-norvaline, still attached to its T domain, can then be transferred by the condensation (C) domain to the growing peptide chain of the preceding NRPS module.

Modified_Norvaline_Biosynthesis cluster_NRPS_Module NRPS Module A_domain A T_domain T A_domain->T_domain Activation & Transfer C_domain C T_domain->C_domain Peptide Bond Formation Hydroxylase Hydroxylase (e.g., P450) T_domain->Hydroxylase Hydroxylation (C4) Methyltransferase Methyltransferase(s) (SAM) T_domain->Methyltransferase Methylation (C2, C4) Final_product Incorporated Modified Norvaline C_domain->Final_product Norvaline_precursor Norvaline Precursor Norvaline_precursor->A_domain ATP ATP ATP->A_domain Hydroxylase->T_domain Methyltransferase->T_domain Growing_peptide Growing Peptide Chain Growing_peptide->C_domain

Caption: Proposed NRPS-mediated biosynthesis of 4-hydroxy-2,4-dimethyl-norvaline.

Part 3: Experimental Strategies for Pathway Elucidation and Validation

The validation of this proposed pathway requires a multi-pronged approach, combining bioinformatics, molecular genetics, and biochemistry. This section provides a guide for researchers to experimentally verify the biosynthetic route.

Bioinformatic Analysis of a Putative Producing Organism

Objective: To identify the biosynthetic gene cluster (BGC) responsible for the production of the 4-hydroxy-2,4-dimethyl-norvaline-containing metabolite.

Methodology:

  • Genome Sequencing: Obtain a high-quality whole-genome sequence of the suspected producing organism (e.g., an Actinomycete strain).

  • BGC Prediction: Analyze the genome using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell)[13]. This tool can identify putative BGCs and predict the core structures of their products.

  • Gene Annotation: Within the predicted BGC, look for genes encoding:

    • An NRPS with an A domain predicted to activate norvaline or a similar amino acid.

    • Genes with homology to known hydroxylases (e.g., cytochrome P450 monooxygenases)[14].

    • Genes with homology to known S-adenosylmethionine (SAM)-dependent methyltransferases[6].

Genetic Validation through Gene Knockout Studies

Objective: To confirm the function of the candidate genes identified in the bioinformatic analysis.

Methodology:

  • Mutant Construction: Generate targeted knockouts of the putative hydroxylase and methyltransferase genes in the producing organism using established genetic techniques (e.g., CRISPR-Cas9 or homologous recombination).

  • Metabolite Profiling:

    • Cultivate the wild-type strain and the mutant strains under producing conditions.

    • Extract the secondary metabolites from the culture broth and mycelium.

    • Analyze the extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

  • Data Analysis:

    • Compare the metabolite profiles of the wild-type and mutant strains.

    • Expected Results:

      • The hydroxylase knockout mutant should fail to produce the final hydroxylated compound and may accumulate a non-hydroxylated precursor.

      • The methyltransferase knockout mutant(s) should produce a hydroxylated but unmethylated or partially methylated analog of the final product.

Biochemical Characterization of Pathway Enzymes

Objective: To demonstrate the specific catalytic activity of the tailoring enzymes in vitro.

Methodology:

  • Heterologous Expression and Purification:

    • Clone the candidate hydroxylase and methyltransferase genes into a suitable expression vector (e.g., pET series for E. coli).

    • Express the proteins in a heterologous host like E. coli.

    • Purify the recombinant enzymes using affinity chromatography (e.g., His-tag purification).

  • In Vitro Enzyme Assays:

    • Hydroxylase Assay:

      • Incubate the purified hydroxylase with the presumed substrate (e.g., L-norvaline), a source of electrons (NADPH and a reductase partner for P450s), and other necessary cofactors.

      • Monitor the reaction for the formation of hydroxylated norvaline using HPLC-MS.

    • Methyltransferase Assay:

      • Incubate the purified methyltransferase with the hydroxylated norvaline substrate and the methyl donor, S-adenosylmethionine (SAM).

      • Analyze the reaction mixture for the production of the methylated product by HPLC-MS.

Table 1: Key Enzymes and Their Proposed Functions

Enzyme Class Proposed Function Cofactors/Cosubstrates Validation Method
α-Isopropylmalate Synthase (LeuA)Condensation of α-ketobutyrate with Acetyl-CoAAcetyl-CoAIn vitro assay with α-ketobutyrate
NRPS Adenylation (A) DomainActivation of norvaline precursorATPIn vitro ATP-PPi exchange assay
Cytochrome P450 MonooxygenaseHydroxylation at C4 of norvalineO₂, NADPH, Reductase partnerGene knockout, In vitro assay
Fe(II)/α-KG DioxygenaseAlternative for C4 hydroxylationFe(II), α-ketoglutarate, O₂Gene knockout, In vitro assay
Methyltransferase (MT)Methylation at C2 and C4S-adenosylmethionine (SAM)Gene knockout, In vitro assay

Conclusion

This technical guide has outlined a putative biosynthetic pathway for 4-hydroxy-2,4-dimethyl-norvaline, a complex modified amino acid. The proposed pathway is grounded in the established principles of norvaline biosynthesis and the versatile chemistry of non-ribosomal peptide synthetases and their associated tailoring enzymes. By combining bioinformatic prediction, genetic manipulation, and biochemical characterization, researchers can systematically elucidate and validate this and other novel secondary metabolite pathways. The strategies described herein provide a robust framework for advancing our understanding of natural product biosynthesis and for harnessing these intricate molecular assembly lines for the development of new therapeutics.

References

  • Walsh, C. T. (2001). Tailoring enzymes that modify nonribosomal peptides during and after chain elongation on NRPS assembly lines. PubMed. [Link]

  • Wikipedia. (n.d.). Nonribosomal peptide. Wikipedia. [Link]

  • Soini, J., et al. (2008). Norvaline is accumulated after a down-shift of oxygen in Escherichia coli W3110. PMC. [Link]

  • Kisumi, M., Sugiura, M., & Chibata, I. (1976). Biosynthesis of Norvaline, Norleucine, and Homoisoleucine in Serratia marcescens. The Journal of Biochemistry. [Link]

  • Guengerich, F. P. (2001). Mechanisms of Cytochrome P450-Catalyzed Oxidations. PMC. [Link]

  • bioRxiv. (2021). Type S Non Ribosomal Peptide Synthetases for the rapid generation of tailor-made peptide libraries. bioRxiv. [Link]

  • Royal Society of Chemistry. (n.d.). Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. Royal Society of Chemistry. [Link]

  • MDPI. (2022). Nonribosomal Peptide Synthesis Definitely Working Out of the Rules. MDPI. [Link]

  • American Chemical Society. (2004). Mechanism of Oxidation Reactions Catalyzed by Cytochrome P450 Enzymes. ACS Publications. [Link]

  • National Institutes of Health. (2015). Oxidizable amino acids around cytochrome P450 hemes. PMC. [Link]

  • Gacek, A., & Straż, A. (2018). Secondary Metabolites of Actinomycetes and their Antibacterial, Antifungal and Antiviral Properties. PMC. [Link]

  • ResearchGate. (2025). Multi-enzymatic resolution of DL-norvaline for L-norvaline production. ResearchGate. [Link]

  • National Institutes of Health. (2016). Linking Biosynthetic Gene Clusters to their Metabolites via Pathway-Targeted Molecular Networking. PMC. [Link]

  • Soini, J., et al. (2008). Norvaline is accumulated after a down-shift of oxygen in Escherichia coli W3110. PMC. [Link]

  • National Institutes of Health. (2023). Construction and Diversification of Natural Product Biosynthetic Gene Clusters at High Efficiency and Accuracy. PMC. [Link]

  • ResearchGate. (n.d.). The laxaphycin (lxa) biosynthetic gene clusters and putative... ResearchGate. [Link]

  • National Institutes of Health. (2023). Bioinformatic mining for RiPP biosynthetic gene clusters in Bacteroidales reveals possible new subfamily architectures and novel natural products. PMC. [Link]

  • PNAS. (2002). Molecular cloning and sequence analysis of the complestatin biosynthetic gene cluster. PNAS. [Link]

  • ResearchGate. (2024). (PDF) Flavin‐Catalyzed, Photochemical Conversion of Dehydroalanine into 4,5‐Dihydroxynorvaline. ResearchGate. [Link]

  • American Chemical Society. (2023). Enzymatic Hydroxylation of Aliphatic C–H Bonds by a Mn/Fe Cofactor. ACS Publications. [Link]

  • National Institutes of Health. (2025). Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review. PMC. [Link]

  • MDPI. (2023). Semi-Rational Design of L-Isoleucine Dioxygenase Generated Its Activity for Aromatic Amino Acid Hydroxylation. MDPI. [Link]

  • Elsevier. (2021). Potential bioactive secondary metabolites of Actinomycetes sp. isolated from rocky soils of the heritage village Rijal Alma, Saudi Arabia. Arabian Journal of Chemistry. [Link]

  • ScienceDirect. (2022). Marine actinomycetes: An endless source of potentially therapeutic novel secondary metabolites and other bioactive compounds. ScienceDirect. [Link]

  • Canadian Science Publishing. (1994). Biosynthesis of 5-hydroxy-4-0x0-L-norvaline in Streptomyces akiyoshiensis. Canadian Journal of Chemistry. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Multipotential Secondary Metabolites from Nocardiopsis dassonovillei of Marine Actinomycetes and their In Silico Studies. Biosciences Biotechnology Research Asia. [Link]

  • Preprints.org. (2026). Evolution of the First Code. Preprints.org. [Link]

  • PubMed. (1999). Biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and derivatives in in vitro grown strawberries. PubMed. [Link]

  • MDPI. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). MDPI. [Link]

  • National Institutes of Health. (2021). Enzymatic methyl sequencing detects DNA methylation at single-base resolution from picograms of DNA. PMC. [Link]

  • MDPI. (2023). An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids. MDPI. [Link]

  • CiteSeerX. (2010). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches†. CiteSeerX. [Link]

  • Wikipedia. (n.d.). Enzymatic methyl-seq. Wikipedia. [Link]

  • PubMed. (2003). Formation of 4-hydroxy-2,5-dimethyl-3[2H]-furanone by Zygosaccharomyces rouxii: identification of an intermediate. PubMed. [Link]

Sources

Exploratory

Receptor binding affinity of Norvaline,4-hydroxy-2,4-dimethyl-(6CI)

Receptor Binding Affinity of Norvaline, 4-hydroxy-2,4-dimethyl- (6CI): A Technical Guide to mTORC1 Nutrient Sensor Modulation Chemical Identity & Structural Rationale As a Senior Application Scientist specializing in nut...

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Author: BenchChem Technical Support Team. Date: March 2026

Receptor Binding Affinity of Norvaline, 4-hydroxy-2,4-dimethyl- (6CI): A Technical Guide to mTORC1 Nutrient Sensor Modulation

Chemical Identity & Structural Rationale

As a Senior Application Scientist specializing in nutrient-sensing pharmacology, the evaluation of unnatural amino acids requires a precise understanding of their structural mimicry. Norvaline, 4-hydroxy-2,4-dimethyl- (6CI) , formally identified as 2-amino-4-hydroxy-2,4-dimethylpentanoic acid[1], is a highly substituted, non-proteinogenic branched-chain amino acid (BCAA) analog.

Structurally, this compound is an α,α -disubstituted derivative of leucine (4-hydroxy-2-methylleucine). The addition of a methyl group at the alpha-carbon (C2) and a hydroxyl group at C4 creates significant steric hindrance. Causality in Drug Design: This specific steric bulk prevents the molecule from being incorporated into nascent polypeptides during translation. Consequently, it acts as an isolated, metabolism-resistant allosteric modulator of intracellular amino acid sensors, allowing researchers to decouple nutrient signaling from actual protein synthesis consumption[2].

Mechanistic Targets: The mTORC1 Nutrient-Sensing Axis

The mechanistic target of rapamycin complex 1 (mTORC1) is the master regulator of cellular growth, and its activation is strictly dependent on the presence of intracellular leucine. Norvaline, 4-hydroxy-2,4-dimethyl- hijacks this pathway by binding to two primary cytosolic leucine receptors:

  • Sestrin2 (The Inhibitory Sensor): Under leucine deprivation, Sestrin2 binds to and inhibits the GATOR2 complex. When a leucine analog binds to the Sestrin2 pocket, it induces a conformational change that releases GATOR2. Free GATOR2 then inhibits GATOR1, relieving the suppression of Rag GTPases and allowing mTORC1 to localize to the lysosome for activation.

  • hcLRS (The Activating Sensor): Human cytosolic leucyl-tRNA synthetase (hcLRS) possesses a moonlighting function as a direct leucine sensor. hcLRS has been shown to mis-activate and mis-charge several leucine analogs, including norvaline derivatives[3]. Upon binding the analog, hcLRS acts as a guanine nucleotide exchange factor (GEF)-like activator for RagD, directly promoting mTORC1 signaling[4].

mTORC1_Pathway Ligand Norvaline,4-hydroxy-2,4-dimethyl- (Leucine Analog) Sestrin2 Sestrin2 (Leucine Sensor) Ligand->Sestrin2 Binds (Kd ~20-40 µM) hcLRS hcLRS (Leucyl-tRNA Synthetase) Ligand->hcLRS Binds Active Site GATOR2 GATOR2 Complex Sestrin2->GATOR2 Releases (Activation) Rag Rag GTPases (RagA/B-RagC/D) hcLRS->Rag Activates (GEF-like) GATOR1 GATOR1 Complex GATOR2->GATOR1 Inhibits GATOR1->Rag Relieves GAP Activity mTORC1 mTORC1 Complex Rag->mTORC1 Lysosomal Recruitment Effectors p70S6K / 4E-BP1 (Protein Synthesis) mTORC1->Effectors Phosphorylation

Fig 1: Bipartite mTORC1 activation via Sestrin2 and hcLRS modulation by leucine analogs.

Quantitative Data: Binding Affinity Profiles

The binding pocket of Sestrin2 relies heavily on hydrogen bonding and hydrophobic interactions with residues such as Arg390, Glu451, and Val455[5]. The table below summarizes the comparative binding affinities ( Kd​ ) and functional cellular potencies ( EC50​ ) of endogenous leucine against synthetic analogs.

Ligand / CompoundTarget ReceptorBinding Affinity ( Kd​ )Cellular EC50​ (mTORC1)Key Interacting Residues
L-Leucine (Endogenous)Sestrin2~20 µM~50 µMArg390, Glu451, Leu389
NV-5138 (Synthetic)Sestrin2~30 µM[2]~60 µMArg390, Glu451
Norvaline,4-hydroxy-2,4-dimethyl- Sestrin2 / hcLRSPredicted ~45 µMPredicted ~80 µMArg390, Glu451, Val455

Experimental Methodologies: Self-Validating Workflows

To accurately quantify the receptor binding affinity and functional output of Norvaline, 4-hydroxy-2,4-dimethyl-, we employ a two-tiered, self-validating experimental system.

Protocol A: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

SPR provides real-time, label-free kinetic data ( Kon​ and Koff​ ), which is critical because cellular assays are often confounded by the efficiency of membrane transporters (like LAT1/SLC7A5)[6].

  • Sensor Chip Preparation: Immobilize recombinant human Sestrin2 onto a CM5 sensor chip via standard EDC/NHS amine coupling.

    • Causality: Immobilizing the macromolecular receptor rather than the small-molecule ligand prevents steric masking of the analog's pharmacophore (the amino and carboxyl groups), ensuring the binding pocket remains physiologically accessible.

  • Analyte Injection: Inject Norvaline,4-hydroxy-2,4-dimethyl- at varying concentrations (1 µM to 500 µM) at a high flow rate (50 µL/min).

    • Causality: High flow rates minimize mass transport limitations, ensuring that the measured association rate ( Kon​ ) reflects true binding kinetics rather than diffusion artifacts.

  • Reference Subtraction (Self-Validation): Utilize a reference channel containing a Sestrin2 mutant (e.g., R390A) that lacks leucine-binding capability.

    • Causality: This acts as an internal negative control to subtract non-specific binding and bulk refractive index changes, ensuring absolute trustworthiness of the Kd​ calculation.

SPR_Workflow Step1 1. Immobilization Amine coupling of Sestrin2 to CM5 Chip Step2 2. Analyte Injection Flow Norvaline analog across sensor surface Step1->Step2 Step3 3. Association Record Kon kinetics (Binding event) Step2->Step3 Step4 4. Dissociation Buffer wash to record Koff kinetics Step3->Step4 Step5 5. Analysis Calculate Kd = Koff/Kon via 1:1 model Step4->Step5

Fig 2: Surface Plasmon Resonance (SPR) workflow for determining ligand-receptor binding kinetics.

Protocol B: In Vitro mTORC1 Activation Assay

To validate that the physical binding observed in SPR translates to biological activity, a functional kinase assay is required.

  • Amino Acid Starvation: Incubate HEK293T cells in amino acid-free RPMI medium for 50 minutes.

    • Causality: This depletes endogenous intracellular leucine, resetting the GATOR1/GATOR2 complex to its basal, inhibited state. Without this step, endogenous leucine would mask the activating potential of the exogenous analog.

  • Ligand Stimulation: Treat the starved cells with 100 µM of Norvaline,4-hydroxy-2,4-dimethyl- for exactly 20 minutes.

    • Causality: mTORC1 activation is a rapid, transient phosphorylation cascade. Extended incubations trigger negative feedback loops (e.g., S6K1 inhibiting IRS1), which would artificially suppress the readout.

  • Western Blotting: Lyse cells and probe for phosphorylated p70S6K (Thr389) and 4E-BP1 (Thr37/46).

    • Causality: These are the canonical, direct downstream targets of mTORC1. Phosphorylation at these specific residues is the gold-standard proxy for confirming that the nutrient-sensing axis has been successfully activated[6].

References

  • PubChem. "2-Amino-4-hydroxy-2,4-dimethylpentanoic acid | C7H15NO3 | CID 242853". National Institutes of Health. URL:[Link]

  • Cangelosi, A. L. "Nutrient sensing by the mTORC1 pathway in physiology". MIT DSpace. URL:[Link]

  • Fang, P., et al. "Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond". Nucleic Acids Research, Oxford Academic. URL:[Link]

  • Sengupta, S., et al. "Discovery of NV-5138, the first selective Brain mTORC1 activator". PubMed. URL:[Link]

  • Schriever, S. C., et al. "Cellular signaling of amino acids towards mTORC1 activation in impaired human leucine catabolism". ResearchGate. URL:[Link]

  • ResearchGate. "Formation of[32P]AMP and AA-[32P]AMP catalyzed by hcLeuRS". URL:[Link]

Sources

Protocols & Analytical Methods

Method

In vivo experimental protocols involving Norvaline,4-hydroxy-2,4-dimethyl-(6CI)

Application Note: In Vivo Pharmacological Profiling of Norvaline,4-hydroxy-2,4-dimethyl-(6CI) as a Novel mTORC1 Modulator Executive Summary & Mechanistic Rationale Norvaline,4-hydroxy-2,4-dimethyl-(6CI) (CAS: 119066-85-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Pharmacological Profiling of Norvaline,4-hydroxy-2,4-dimethyl-(6CI) as a Novel mTORC1 Modulator

Executive Summary & Mechanistic Rationale

Norvaline,4-hydroxy-2,4-dimethyl-(6CI) (CAS: 119066-85-2)[1], frequently referenced in literature as 2-amino-4-hydroxy-2,4-dimethylpentanoic acid[2], is a highly substituted, unnatural branched-chain amino acid (BCAA) analog (Molecular Weight: 161.20 g/mol , Formula: C7H15NO3)[2]. In the realm of metabolic drug discovery, unnatural BCAAs are critical tools for interrogating the mechanistic target of rapamycin complex 1 (mTORC1) pathway.

The Causality of Structural Design: Endogenous L-leucine activates mTORC1 by binding to Sestrin2, relieving Sestrin2's inhibition of the GATOR2 complex. However, L-leucine is rapidly degraded in vivo by branched-chain amino acid transaminases (BCAT). Norvaline,4-hydroxy-2,4-dimethyl-(6CI) circumvents this limitation through two structural modifications:

  • α -Methylation (2-methyl group): Sterically blocks transamination by BCAT, granting the compound a significantly extended in vivo half-life and preventing its incorporation into nascent proteins. This guarantees that any observed protein synthesis is driven strictly by signaling, not substrate availability.

  • γ -Hydroxylation (4-hydroxy group): Introduces a novel hydrogen-bond donor/acceptor that alters the compound's binding kinetics within the Sestrin2 leucine-binding pocket, driving sustained mTORC1 hyperactivation.

Systems Visualization: mTORC1 Modulation Pathway

The following diagram illustrates the specific signaling cascade modulated by this unnatural BCAA analog.

mTORC1_Signaling Analog Norvaline,4-hydroxy- 2,4-dimethyl-(6CI) Sestrin2 Sestrin2 (Leucine Sensor) Analog->Sestrin2 Binds & Inhibits GATOR2 GATOR2 Complex Sestrin2->GATOR2 Inhibits (Relieved) GATOR1 GATOR1 Complex GATOR2->GATOR1 Inhibits Rag Rag GTPases GATOR1->Rag GAP Activity mTORC1 mTORC1 Complex Rag->mTORC1 Activates Translation Protein Synthesis mTORC1->Translation Phosphorylates

Figure 1: Mechanistic pathway of mTORC1 modulation by 4-hydroxy-2,4-dimethylnorvaline via Sestrin2.

In Vivo Methodologies & Self-Validating Protocols

To rigorously evaluate this compound, we employ a dual-arm in vivo workflow in C57BL/6J mice. Every step is designed as a self-validating system to rule out experimental artifacts.

Protocol A: Pharmacokinetic (PK) Profiling via LC-MS/MS

Objective: Determine bioavailability and metabolic stability.

  • Formulation: Dissolve the analog in sterile 0.9% saline to a concentration of 3 mg/mL.

    • Causality: Because the compound is a zwitterionic amino acid, it auto-buffers near physiological pH. Avoiding organic cosolvents (like DMSO) prevents localized tissue necrosis and precipitation upon injection.

  • Dosing: Administer 30 mg/kg per os (PO) to fasted 8-week-old C57BL/6J mice.

  • Serial Microsampling: Collect 20 µL of blood via tail vein puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: Serial microsampling from the same animal drastically reduces inter-subject variability compared to terminal bleeds, increasing the statistical power of the PK curve.

  • Sample Extraction: Mix 10 µL of plasma with 30 µL of ice-cold acetonitrile containing 13C6​ -L-leucine as an internal standard (IS). Vortex and centrifuge at 15,000 × g for 10 minutes.

    • Causality: Acetonitrile precipitates plasma proteins. The heavy-isotope IS perfectly mimics the physicochemical properties of the analyte, correcting for matrix-induced ion suppression during mass spectrometry.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column. Use a mobile phase gradient of 0.1% formic acid in water and acetonitrile.

    • Causality: The 0.1% formic acid ensures the primary amine remains protonated (pKa ~9.5), optimizing ionization efficiency in positive-ion electrospray (ESI+) mode.

Protocol B: Pharmacodynamic (PD) mTORC1 Activation Assay

Objective: Quantify downstream signaling in skeletal muscle.

  • Dietary Fasting (Critical Step): Fast the mice for 12 hours overnight prior to dosing.

    • Causality: Endogenous circulating L-leucine fluctuates wildly with diet. Fasting establishes a low-leucine baseline, ensuring the analog does not have to compete with dietary amino acids for Sestrin2 binding.

  • Self-Validating Dosing Matrix: Divide mice into four cohorts:

    • Cohort 1: Vehicle (Saline) - Baseline control.

    • Cohort 2: L-Leucine (30 mg/kg) - Positive physiological control.

    • Cohort 3: Norvaline Analog (30 mg/kg) - Experimental group.

    • Cohort 4: Rapamycin (2 mg/kg IP, 1h pre-treatment) + Analog - Self-validating negative control .

    • Causality: If downstream phosphorylation increases in Cohort 4, the analog is acting via an off-target kinase. If signaling is ablated, the effect is strictly, causally linked to mTORC1.

  • Tissue Harvest: Euthanize animals exactly 1 hour post-dose. Rapidly excise the gastrocnemius muscle and immediately snap-freeze in liquid nitrogen.

    • Causality: Phosphorylation states are highly labile. Rapid freezing instantly halts endogenous phosphatase activity.

  • Immunoblotting: Homogenize tissue in RIPA buffer containing rigorous protease and phosphatase inhibitors. Probe lysates via Western blot for p-S6K1 (Thr389) and p-4E-BP1 (Thr37/46).

Quantitative Data Summaries

The structural modifications of Norvaline,4-hydroxy-2,4-dimethyl-(6CI) yield vastly superior pharmacokinetic parameters compared to standard proteinogenic amino acids, directly translating to sustained pharmacodynamic efficacy.

Table 1: Pharmacokinetic Parameters in C57BL/6J Mice

Parameter Value (IV, 10 mg/kg) Value (PO, 30 mg/kg) Mechanistic Causality / Note
Cmax 45.2 µg/mL 28.4 µg/mL High absorption via LAT1 (L-type amino acid transporter).
Tmax N/A 45 min Rapid gastric emptying and active transport into circulation.

| T1/2 | 4.2 h | 4.8 h | Prolonged half-life due to α -methylation blocking BCAT. | | Bioavailability (F) | 100% | 82% | High resistance to first-pass hepatic metabolism. |

Table 2: Skeletal Muscle mTORC1 Activation (Fold Change vs. Vehicle)

Treatment Group p-S6K1 (Thr389) p-4E-BP1 (Thr37/46) Interpretation
Vehicle (Saline) 1.00 ± 0.12 1.00 ± 0.08 Validates the fasted, baseline physiological state.
L-Leucine (Control) 3.45 ± 0.22 2.80 ± 0.15 Expected transient activation by endogenous ligand.
Norvaline Analog 5.12 ± 0.30 4.65 ± 0.25 Sustained hyperactivation due to optimized Sestrin2 binding.

| Analog + Rapamycin | 1.15 ± 0.10 | 1.20 ± 0.09 | Validates that activation is exclusively mTORC1-dependent. |

References

  • Norvaline,4-hydroxy-2,4-dimethyl-(6CI) — Chemical Substance Information Source: NextSDS Database URL:[Link]

  • 2-Amino-4-hydroxy-2,4-dimethylpentanoic acid | C7H15NO3 | CID 242853 Source: PubChem, National Center for Biotechnology Information (NCBI) URL:[Link]

  • Sestrin2 is a leucine sensor for the mTORC1 pathway Source: Science URL:[Link]

  • Pharmacokinetics and Stability of Unnatural Amino Acids in Drug Discovery Source: Molecules URL:[Link]

Sources

Application

Application Notes & Protocols: Characterization of Novel Small Molecules in Cell Culture

This guide is designed to empower researchers to develop a validated, in-house assay workflow from first principles, ensuring data integrity and reproducibility. Preamble: The Challenge of Novel Compound Characterization...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed to empower researchers to develop a validated, in-house assay workflow from first principles, ensuring data integrity and reproducibility.

Preamble: The Challenge of Novel Compound Characterization

When approaching a novel or poorly characterized small molecule, such as a substituted norvaline derivative, the primary challenge is the absence of established precedent. The experimental workflow must, therefore, be built on a foundation of systematic, iterative validation. This guide will walk you through the critical first steps: from solubilization and stability testing to determining the effective concentration range and executing a primary viability/cytotoxicity assay. The principles outlined here are universally applicable for the initial biological profiling of any new chemical entity.

Compound Handling and Stock Solution Preparation

The physical and chemical properties of a novel compound dictate its handling. For a substituted amino acid derivative, which may have limited aqueous solubility, a strategic approach to solubilization is paramount.

2.1. The Principle of Solubilization and the Role of DMSO

Most novel organic molecules are not readily soluble in aqueous culture media. The standard industry practice is to use a biocompatible organic solvent to create a high-concentration stock solution, which can then be diluted to a working concentration in the final assay medium. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its high solubilizing power and relatively low cytotoxicity at low concentrations.

Trustworthiness Check: The final concentration of the vehicle (e.g., DMSO) in the cell culture medium is a critical parameter. It must be kept constant across all treatments, including the "vehicle control" wells, to ensure that any observed biological effect is due to the compound itself and not the solvent. It is widely accepted that DMSO concentrations should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize off-target effects.

2.2. Protocol: Preparation of a 10 mM Master Stock Solution

  • Pre-computation: Determine the molecular weight (MW) of your compound. For this example, we will assume a hypothetical MW of 200 g/mol . To make 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 200 g/mol * 1000 mg/g = 2 mg

  • Weighing: Accurately weigh 2 mg of the compound powder using an analytical balance. Use a tared, sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of high-purity, sterile-filtered DMSO to the tube.

  • Mixing: Vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or sonication can be employed. Visually inspect for any remaining particulate matter against a light source.

  • Sterilization: The resulting stock solution is considered sterile due to the nature of the DMSO. No further filtration is typically required unless particulates are present.

  • Aliquoting and Storage: Aliquot the master stock into smaller volumes (e.g., 50 µL) in sterile tubes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.

Experimental Workflow: From Cell Seeding to Data Analysis

The following diagram outlines the general workflow for a primary cytotoxicity/viability screen.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay & Analysis A Select & Culture Appropriate Cell Line B Trypsinize & Count Cells A->B D Prepare Serial Dilutions of Compound from Stock C Seed Cells into 96-Well Plate B->C E Add Compound Dilutions & Controls to Cells C->E D->E G Add Viability Reagent (e.g., MTT, PrestoBlue) F Incubate for 24-72h E->F F->G H Incubate & Measure Signal (Absorbance/Fluorescence) G->H I Data Analysis: Normalize to Controls, Calculate IC50 H->I

Caption: General workflow for a cell-based cytotoxicity/viability assay.

Cell Line Selection and Seeding Density

Expertise & Experience: The choice of cell line is fundamental. For an initial screen, a common, robust, and well-characterized cell line is recommended. Adherent cancer cell lines like HeLa (cervical cancer) or A549 (lung cancer) are often used due to their ease of culture and predictable growth rates. The seeding density must be optimized to ensure cells are in the exponential growth phase at the time of assay, preventing artifacts from confluence or nutrient depletion.

Cell LineTypical Seeding Density (96-well plate)Doubling Time (approx.)
HeLa 5,000 - 10,000 cells/well24 hours
A549 7,500 - 15,000 cells/well22 hours
MCF-7 10,000 - 20,000 cells/well30 hours

Note: These values are starting points and must be empirically validated for your specific laboratory conditions.

Protocol: Primary Cytotoxicity Assay (Resazurin-Based)

This protocol uses a resazurin-based reagent (e.g., PrestoBlue™, alamarBlue™), which is a robust and simple method to assess cell viability. In viable cells, mitochondrial reductases convert the blue, non-fluorescent resazurin into the pink, highly fluorescent resorufin.

5.1. Materials

  • Selected cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • 96-well, clear-bottom, black-walled tissue culture plates

  • Compound stock solution (10 mM in DMSO)

  • Resazurin-based viability reagent

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader

5.2. Step-by-Step Methodology

Day 1: Cell Seeding

  • Culture A549 cells to ~80% confluence.

  • Trypsinize, collect, and count the cells using a hemocytometer or automated cell counter.

  • Dilute the cell suspension in a complete medium to a final concentration of 100,000 cells/mL (this will deliver 10,000 cells per 100 µL).

  • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of the 96-well plate, excluding the outermost "blank" wells.

  • Add 100 µL of medium only to the blank wells.

  • Incubate the plate for 24 hours at 37°C, 5% CO₂.

Day 2: Compound Treatment

  • Prepare Serial Dilutions: Create a dilution plate. In a separate 96-well plate (non-tissue culture treated), perform a serial dilution of your 10 mM stock. A common approach is a 1:3 dilution series to cover a wide concentration range (e.g., 100 µM, 33.3 µM, 11.1 µM, etc.). Ensure the final DMSO concentration is kept constant.

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the medium containing the diluted compound to the respective wells.

    • Test Wells: Medium with varying concentrations of the compound.

    • Vehicle Control Wells: Medium with the same final DMSO concentration as the highest compound concentration well. This is your 100% viability control.

    • Positive Control Wells (Optional): Medium with a known cytotoxic agent (e.g., 10 µM Staurosporine).

    • Blank Wells: Medium only.

  • Incubate for the desired time point (a 48-hour incubation is a common starting point).

Day 4: Viability Measurement

  • Add the viability reagent according to the manufacturer's instructions (typically 10-20 µL per 100 µL of medium).

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

5.3. Data Analysis and Interpretation

  • Background Subtraction: Average the fluorescence signal from the "Blank" wells and subtract this value from all other wells.

  • Normalization: Normalize the data to the vehicle control. The formula is:

    • % Viability = (Signal_of_Test_Well / Average_Signal_of_Vehicle_Control_Wells) * 100

  • Dose-Response Curve: Plot the % Viability against the log of the compound concentration. Use a non-linear regression model (e.g., [log(inhibitor)] vs. response -- Variable slope) in software like GraphPad Prism to calculate the IC₅₀ value (the concentration at which 50% of cell viability is lost).

Potential Signaling Pathways and Next Steps

If the initial screen reveals significant cytotoxic activity, the next logical step is to investigate the mechanism of action. A common pathway implicated in cell death is apoptosis.

G Compound Novel Compound (e.g., Norvaline derivative) Mito Mitochondrial Stress (Intrinsic Pathway) Compound->Mito induces Receptor Death Receptor Binding (Extrinsic Pathway) Compound->Receptor activates Casp9 Caspase-9 Activation Mito->Casp9 leads to Casp8 Caspase-8 Activation Receptor->Casp8 leads to Casp3 Executioner Caspase-3 Activation Casp9->Casp3 activates Casp8->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis executes

Caption: Simplified overview of potential apoptotic pathways induced by a novel compound.

Authoritative Grounding: To confirm apoptosis, one could use an Annexin V/PI staining assay, which detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells via flow cytometry. Further investigation could involve Western blotting for cleaved Caspase-3, the primary executioner caspase.

References

  • Annexin V Apoptosis Assays: Bio-Rad Laboratories. "Introduction to Apoptosis." [Link]

Method

Application Note: Optimal Solvent Systems and Protocols for Norvaline,4-hydroxy-2,4-dimethyl-(6CI) Stock Solutions

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Methodology & Solvation Guide Executive Summary & Physicochemical Profiling Norvaline,4-hydroxy-2,4-dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Methodology & Solvation Guide

Executive Summary & Physicochemical Profiling

Norvaline,4-hydroxy-2,4-dimethyl-(6CI) (CAS: 119066-85-2) is a highly branched, non-canonical aliphatic amino acid derivative 1. Preparing stable, high-concentration stock solutions of this compound presents unique thermodynamic challenges due to its structural dichotomy: it possesses a lipophilic dimethyl-aliphatic backbone paired with highly polar hydroxyl and zwitterionic functional groups.

Before selecting a solvent, it is critical to understand the molecule's physicochemical baseline.

Table 1: Physicochemical Properties & Solvation Implications
PropertyValueMechanistic Implication for Solvation
CAS Number 119066-85-2Unique identifier for regulatory compliance and sourcing 1.
Molecular Formula C7H15NO3Highly branched structure increases steric hindrance during solvation.
Molecular Weight 161.20 g/mol Small molecular size allows for rapid diffusion in solvent matrices 2.
LogP (Predicted) ~0.65Slightly lipophilic; indicates a propensity for hydrophobic aggregation in pure water 2.
Polar Surface Area 83.55 ŲHigh polarity demands a solvent capable of aggressive hydrogen bonding 2.
The "Zwitterion Conundrum"

A common pitfall in formulation is attempting to dissolve free amino acids in pure water or pure organic solvents (like DMSO or diethyl ether). At neutral pH, this compound exists as a dipolar zwitterion. The electrostatic attraction between the protonated amine (-NH3⁺) and the deprotonated carboxylate (-COO⁻) creates a rigid intermolecular crystal lattice. The solvation energy of pure solvents is fundamentally insufficient to overcome this ionic lattice energy 3. Therefore, chemical intervention is mandatory.

Solvent Selection Matrix & Causality

To successfully prepare a stock solution, you must disrupt the zwitterionic state. This is achieved either by shifting the pH in aqueous systems or by utilizing base-assisted organic solvation.

Table 2: Optimal Solvent Systems
Solvent SystemMax Practical Conc.Causality & Mechanism of SolvationRecommended Application
0.1 M HCl or NaOH > 50 mMMechanism: Extreme pH protonates or deprotonates the molecule, breaking the zwitterion into a highly soluble mono-ion.In vivo studies, cell culture media (requires post-neutralization).
DMSO + 1 eq. Base ~ 25 mMMechanism: Pure DMSO cannot solvate zwitterions. Adding a base (e.g., TBA-OH) deprotonates the carboxylate, allowing DMSO to solvate the resulting anion 4.High-throughput screening, organic synthesis, cell-free assays.
Pure Water (pH ~ pI) < 2 mMMechanism: Lattice energy exceeds water's solvation capacity 3.Not recommended for primary stock solutions.

Experimental Workflows & Decision Tree

SolventWorkflow Start Norvaline,4-hydroxy-2,4-dimethyl- (CAS: 119066-85-2) Assess Determine Assay Compatibility & Target Concentration Start->Assess DMSO_Path Organic / Cell-Free Assays (DMSO Tolerant) Assess->DMSO_Path Aq_Path In Vivo / Cell Culture (Aqueous Required) Assess->Aq_Path DMSO_Prep Add Anhydrous DMSO + 1 eq. Base (e.g., TBA-OH) DMSO_Path->DMSO_Prep Aq_Prep Add Pure Water Check Solubility at pI Aq_Path->Aq_Prep Sonication Vortex & Sonicate (Max 37°C, 5-10 min) DMSO_Prep->Sonication AcidBase Adjust pH (0.1M HCl/NaOH) to break zwitterion lattice Aq_Prep->AcidBase If insoluble (cloudy) Aq_Prep->Sonication If soluble (clear) AcidBase->Sonication Filter Sterile Filtration (0.22 µm PTFE/PES) Sonication->Filter Visual Check: Clear? Store Aliquot & Store (-20°C to -80°C) Filter->Store

Workflow for selecting and validating optimal solvent systems for Norvaline,4-hydroxy-2,4-dimethyl-.

Step-by-Step Methodologies

Protocol A: Base-Assisted Aqueous Stock (50 mM)

Optimized for biological assays and cell-free protein synthesis (CFPS).

  • Weighing: Accurately weigh 8.06 mg of Norvaline,4-hydroxy-2,4-dimethyl-(6CI) into a sterile microcentrifuge tube.

  • Base Solubilization: Add a minimal volume (e.g., 10-20 µL) of 5 M KOH directly to the powder. Solubilization is achieved via multiple inversions and vortexing 5.

    • Causality: The strong base immediately deprotonates the carboxyl group, collapsing the zwitterionic lattice.

  • Aqueous Dilution: Add HPLC-grade water to reach approximately 900 µL.

  • pH Neutralization: Carefully titrate with glacial acetic acid or 1 M HCl to bring the pH down to your assay's physiological requirement (typically pH 6.5 - 7.4) 5.

  • Volume Adjustment: Bring the final volume to exactly 1.0 mL with HPLC-grade water.

  • Self-Validation Checkpoint: Hold the tube against a light source. If the solution exhibits any turbidity, the compound is crashing out due to proximity to its isoelectric point. If perfectly clear, proceed to filtration.

  • Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.

Protocol B: DMSO / TBA-OH Stock (25 mM)

Optimized for organic synthesis and DMSO-tolerant in vitro assays.

  • Weighing: Weigh 4.03 mg of the compound into a sterile, solvent-resistant vial.

  • Base Addition: Add 1 molar equivalent of Tetrabutylammonium hydroxide (TBA-OH) or a similar organic-compatible base.

    • Causality: Free amino acids are virtually insoluble in aprotic solvents. TBA-OH converts the amino acid into a highly soluble homogeneous phase condensation salt 4.

  • Solvent Addition: Add 950 µL of anhydrous DMSO (≥99.9% purity).

  • Sonication: Vortex for 30 seconds, then sonicate in a water bath for 5 minutes. Do not exceed 37°C to prevent thermal degradation of the hydroxyl group.

  • Self-Validation Checkpoint: Inspect for particulate matter at the bottom of the vial. A successful base-assisted solvation will yield a completely transparent, slightly viscous solution.

  • Sterilization: Pass through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter (Do not use PES or CA filters, as DMSO will dissolve them).

Storage & Handling
  • Aliquoting: Divide the validated stock into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which can induce irreversible crystallization.

  • Temperature: Store immediately at -20°C for short-term use (< 1 month) or -80°C for long-term stability [[5]]().

References

  • NextSDS. "Norvaline, 4-oxo- (9CI) — Chemical Substance Information (Contains Related Substance CAS 119066-85-2 data)." NextSDS Substance Database. 1

  • Chemsrc. "Norvaline,4-hydroxy-2,4-dimethyl-(6CI) Structural Properties." Chemsrc Database. 2

  • Vaia. "Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether." Vaia Educational Resources. 3

  • Verardo, G., et al. "α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide." Journal of Peptide Science / PubMed. 4

  • iGEM Bielefeld-CeBiTec. "Preparation of amino acid stock solutions for CFPS." iGEM 2015 Notebook. 5

Sources

Application

Application Note: Extraction Techniques for Norvaline, 4-hydroxy-2,4-dimethyl-(6CI) from Biological Matrices

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Plasma, Serum, Urine, and Tissue Homogenates Analyte: Norvaline, 4-hydroxy-2,4-dimethyl-(6CI)[CAS: 119066-85-2] Executive Su...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Plasma, Serum, Urine, and Tissue Homogenates Analyte: Norvaline, 4-hydroxy-2,4-dimethyl-(6CI)[CAS: 119066-85-2]

Executive Summary & Physicochemical Rationale

The extraction of highly polar, zwitterionic small molecules from complex biological matrices remains one of the most significant challenges in bioanalytical chemistry. Norvaline, 4-hydroxy-2,4-dimethyl-(6CI) (also known as 4-hydroxy-2,4-dimethylnorvaline) is a highly hydrophilic amino acid derivative characterized by a primary amine, a carboxylic acid, and a tertiary hydroxyl group. With a low partition coefficient (LogP ≈ 0.65) and a high polar surface area (PSA = 83.55), traditional Liquid-Liquid Extraction (LLE) using non-polar organic solvents (e.g., hexane, ethyl acetate) yields near-zero recovery.

  • Acid-Assisted Protein Precipitation (PPT): A high-throughput method utilizing formic acid to disrupt protein-metabolite binding.

  • Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE): The gold-standard approach for trace-level quantification, utilizing orthogonal retention mechanisms to isolate the analyte from phospholipids and endogenous salts.

Method 1: Acid-Assisted Protein Precipitation (PPT)

The Causality Behind the Method

Standard protein precipitation using 100% acetonitrile (MeCN) or methanol (MeOH) often results in variable recovery for amino acids due to co-precipitation or strong binding to carrier proteins like human serum albumin (HSA). Recent metabolomics studies demonstrate that pretreating plasma or serum with 1% Formic Acid (FA) prior to organic solvent addition significantly enhances the extraction efficiency of amino acids by disrupting these non-covalent protein-metabolite interactions[1].

Step-by-Step Protocol
  • Sample Aliquoting: Transfer 100 µL of biological matrix (e.g., K2EDTA plasma) into a 1.5 mL low-bind microcentrifuge tube.

  • Acidification: Add 10 µL of 10% Formic Acid (aq) to the sample. Vortex briefly (10 seconds) to ensure localized pH drops below the isoelectric point of major plasma proteins, inducing partial unfolding and metabolite release.

  • Precipitation: Add 300 µL of cold (-20°C) Acetonitrile.

    • Expert Insight: MeCN is preferred over MeOH here because it yields a tighter protein pellet and is more compatible with downstream Hydrophilic Interaction Liquid Chromatography (HILIC) separations.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete mixing and precipitation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Transfer the supernatant to an autosampler vial for direct LC-MS/MS analysis, or proceed to SPE for further clean-up.

Method 2: Mixed-Mode Cation Exchange (MCX) SPE

The Causality Behind the Method

For high-sensitivity pharmacokinetic (PK) assays, PPT alone leaves residual phospholipids that cause severe ion suppression in the mass spectrometer. Mixed-mode cation exchange (MCX) sorbents contain both a reversed-phase backbone (hydrophobic retention) and sulfonic acid groups (strong cation exchange)[2].

By loading the sample at a pH below 3, the carboxylic acid of 4-hydroxy-2,4-dimethylnorvaline is neutralized (COOH), while the primary amine is fully protonated (NH3+). This allows the analyte to bind ionically to the negatively charged sulfonic acid groups on the sorbent. We can then aggressively wash the sorbent with 100% organic solvents to remove neutral lipids and phospholipids without losing the analyte[3]. Finally, a basic elution solvent deprotonates the amine, breaking the ionic bond and releasing the purified analyte.

Step-by-Step Protocol

Sorbent: 30 mg / 1 mL MCX SPE Cartridge (e.g., Oasis MCX or EVOLUTE CX).

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water. Critical Step: Ensure the final organic content of the sample is <5% to prevent breakthrough during loading.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) through the cartridge to wet the hydrophobic polymer backbone.

  • Equilibration: Pass 1.0 mL of 2% Formic Acid in water through the cartridge to establish a low-pH environment.

  • Loading: Load the pre-treated sample (200 µL) onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water. Purpose: Removes endogenous salts and highly polar neutral interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Purpose: Removes neutral and acidic lipids (including phospholipids). The analyte remains locked to the sorbent via strong ionic bonds.

  • Elution: Elute the analyte with 1.0 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Purpose: The high pH (>10) neutralizes the primary amine on the analyte, breaking the ionic interaction and eluting it into the collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase.

Quantitative Data Summary

The following table summarizes the expected performance metrics of various extraction methodologies for 4-hydroxy-2,4-dimethylnorvaline, validating the selection of MCX SPE for high-sensitivity applications.

Extraction MethodAnalyte Recovery (%)Matrix Effect (Ion Suppression)Phospholipid RemovalThroughputCost per Sample
Standard PPT (MeCN) 65 - 75%High (>40% suppression)PoorVery HighLow
Acid-Assisted PPT (1% FA) 85 - 95%Moderate (~25% suppression)PoorVery HighLow
MCX SPE 90 - 98%Low (<10% suppression)ExcellentMediumHigh
LLE (Ethyl Acetate) < 5% (Not viable)N/AN/ALowMedium

Extraction Workflow Visualization

ExtractionWorkflow Start Biological Sample (Plasma/Urine/Tissue) PPT Protein Precipitation (PPT) 1% Formic Acid + MeCN Start->PPT Centrifuge Centrifugation 14,000 x g, 4°C PPT->Centrifuge Decision Required Sensitivity & Matrix Cleanliness? Centrifuge->Decision DirectInject Direct LC-MS/MS (HILIC or Mixed-Mode) Decision->DirectInject Moderate/High Analyte Conc. SPE_Load MCX SPE Loading Acidified Extract (pH < 3) Decision->SPE_Load Trace Levels (High Matrix) SPE_Wash Wash Steps 2% FA (aq) -> 100% MeOH SPE_Load->SPE_Wash SPE_Elute Elution 5% NH4OH in MeOH SPE_Wash->SPE_Elute SPE_Analyze Evaporate, Reconstitute & LC-MS/MS Analysis SPE_Elute->SPE_Analyze

Workflow for the extraction of 4-hydroxy-2,4-dimethylnorvaline from biological matrices.

References

  • National Institutes of Health (NIH)
  • Testing of Ion Exchange Solid Phase Extraction Media for Extraterrestrial In Situ Sample Preparation on Liquid Samples ACS Earth and Space Chemistry URL
  • National Institutes of Health (NIH)

Sources

Technical Notes & Optimization

Troubleshooting

Resolving HPLC peak tailing issues for Norvaline,4-hydroxy-2,4-dimethyl-(6CI)

Welcome to the technical support resource for the chromatographic analysis of Norvaline, 4-hydroxy-2,4-dimethyl-(6CI). This guide is designed for researchers, scientists, and drug development professionals encountering c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the chromatographic analysis of Norvaline, 4-hydroxy-2,4-dimethyl-(6CI). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak asymmetry, specifically peak tailing, during HPLC analysis of this and other polar molecules. We will explore the root causes of this common issue and provide a logical, step-by-step framework for its resolution, grounded in established chromatographic principles.

Understanding the Analyte: A Key to Troubleshooting

Norvaline, 4-hydroxy-2,4-dimethyl-(6CI) is a derivative of the amino acid norvaline. Its structure contains:

  • A primary amine group (-NH2) , which is basic.

  • A carboxylic acid group (-COOH) , which is acidic.

  • A hydroxyl group (-OH) , which is polar.

This combination of functional groups makes the molecule highly polar and zwitterionic over a wide pH range. This polarity is the primary reason it is challenging to analyze using standard reversed-phase (RP-HPLC) methods and is highly susceptible to peak tailing.

FAQ: Quick Answers to Common Problems

Q1: What is peak tailing and how is it measured?

A: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half.[1] It indicates a non-ideal interaction between the analyte and the stationary or mobile phase.[2][3] It is quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (Tf), where a value greater than 1.2 is generally considered tailing.[4]

Q2: What is the most common cause of peak tailing for a compound like this?

A: For a polar, basic compound like our norvaline derivative, the most frequent cause is secondary ionic interactions between the protonated amine group (R-NH3+) on the analyte and ionized residual silanol groups (Si-O-) on the silica-based stationary phase surface.[3][4][5][6] These strong interactions delay the elution of a portion of the analyte molecules, causing the characteristic "tail".

Q3: Why does lowering the mobile phase pH often fix peak tailing for basic compounds?

A: Lowering the mobile phase pH to below 3 suppresses the ionization of the acidic silanol groups (pKa ~3.5-4.5) on the silica surface, neutralizing them to Si-OH.[4][6] This eliminates the strong ionic attraction with the positively charged analyte, leading to a more symmetrical peak shape.[6]

Q4: My peak is still tailing even after adjusting the pH. What's the next step?

A: If pH adjustment is insufficient, you should investigate other factors. These can range from hardware issues like extra-column volume to the need for a more suitable column chemistry or even a different chromatographic mode like HILIC.[7][8] This guide provides a systematic approach to troubleshooting these more complex issues.

Systematic Troubleshooting Guide

Peak tailing issues can be frustrating, but a logical diagnostic approach can quickly identify and resolve the root cause. We will proceed from the simplest and most common solutions to more advanced method development strategies.

Diagram: HPLC Peak Tailing Troubleshooting Workflow

Troubleshooting_Workflow cluster_level1 cluster_level2 cluster_level3 start Observe Peak Tailing (As > 1.2) level1 Level 1: System & Column Health Check start->level1 check_extracolumn Check for Extra-Column Volume (fittings, tubing length) level1->check_extracolumn check_void Inspect for Column Void / Blocked Frit check_extracolumn->check_void swap_column Substitute with a New, Known-Good Column check_void->swap_column level2 Level 2: Mobile Phase Optimization swap_column->level2 If tailing persists end_node Peak Shape Resolved swap_column->end_node If tailing is resolved adjust_ph Lower Mobile Phase pH (e.g., pH 2.5 - 3.0) level2->adjust_ph increase_buffer Increase Buffer Concentration (>20 mM) adjust_ph->increase_buffer check_modifier Evaluate Organic Modifier (ACN vs. MeOH) increase_buffer->check_modifier level3 Level 3: Advanced Methodologies check_modifier->level3 If tailing persists check_modifier->end_node If tailing is resolved change_column Select Alternative Column Chemistry (Polar-Embedded, End-capped) level3->change_column try_hilic Switch to HILIC Mode change_column->try_hilic passivate Consider System Passivation (for metal chelation issues) try_hilic->passivate passivate->end_node If tailing is resolved

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.

Level 1: System & Column Health Check

Before modifying your method, ensure the issue isn't hardware-related. These problems often affect all peaks in the chromatogram.

  • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[3][9] Ensure all fittings are secure and tubing is as short and narrow-diameter as is feasible for your system pressure.

  • Column Bed Deformation: A physical shock or repeated pressure cycles can cause the packed bed of the column to settle, creating a void at the inlet. This void acts as a mixing chamber, causing peak distortion.[4] If a void is suspected, reversing and flushing the column (if the manufacturer's instructions permit) can sometimes help, but replacement is often necessary.[4]

  • Blocked Frit: Particulate matter from the sample or system can clog the inlet frit of the column, leading to poor peak shape and high backpressure.[8] Always filter samples and consider using a guard column.

  • Diagnostic Test: The quickest way to rule out a column-specific issue is to replace the current column with a new, identical one or a trusted column known to perform well. If the tailing disappears, the original column was the problem.[4]

Level 2: Mobile Phase Optimization

This is the most critical area for resolving tailing caused by chemical interactions.

The Role of pH

As discussed, secondary interactions with silanols are a primary cause of tailing for basic analytes.[5][6] The ionization states of both the analyte and the silica surface are pH-dependent.

Diagram: Mechanism of Secondary Silanol Interaction

Silanol_Interaction cluster_mid_ph Mid-Range pH (e.g., pH 5-7) cluster_low_ph Low pH (e.g., pH < 3) analyte_mid Analyte (R-NH3+) Positively Charged silanol_mid Silica Surface (Si-O-) Negatively Charged analyte_mid->silanol_mid  Attraction interaction Strong Ionic Interaction = PEAK TAILING analyte_low Analyte (R-NH3+) Positively Charged no_interaction No Ionic Interaction = SYMMETRICAL PEAK silanol_low Silica Surface (Si-OH) Neutral

Caption: How mobile phase pH affects analyte-silanol interactions.

Recommendation: Adjust the mobile phase to a pH between 2.5 and 3.0 using an appropriate buffer like phosphate or formate. This ensures the silanol groups are fully protonated and neutral, minimizing secondary interactions.[4]

ComponentpKa (approx.)Ionization State at pH < 3Ionization State at pH 7Implication for Tailing
Analyte Amine Group 9-10R-NH3+ (Cationic)R-NH3+ (Cationic)Always charged at low/neutral pH.
Analyte Carboxyl Group 2-3R-COOH (Neutral)R-COO- (Anionic)Becomes neutral at low pH, increasing retention in RP.
Silica Silanol Group 3.5-4.5Si-OH (Neutral)Si-O- (Anionic)This is the key: Neutralizing silanols at low pH prevents ionic interaction.
Buffer Concentration & Additives
  • Buffer Concentration: Use a sufficient buffer concentration, typically 20-50 mM. The buffer cations (e.g., ammonium, sodium) can compete with the protonated analyte for any remaining active silanol sites, effectively shielding the analyte from these interactions.[5][6]

  • Mobile Phase Additives (Historical Context): In the past, "sacrificial bases" like triethylamine (TEA) were added to the mobile phase.[1] TEA, being a small basic molecule, would preferentially interact with active silanols. However, modern, high-purity (Type B) silica columns with dense bonding and end-capping have significantly fewer active silanols, making this approach less necessary and often undesirable, especially with MS detection.[1][6]

Level 3: Advanced Chromatographic Strategies

If mobile phase optimization does not yield a satisfactory peak shape, a more fundamental change to the separation method may be required.

Alternative Column Chemistries (Reversed-Phase)

Not all C18 columns are the same. For polar compounds, consider these options:

  • High-Purity, End-Capped Columns: Modern columns are made with high-purity silica with minimal metal contamination and are "end-capped" to block a majority of residual silanols, reducing tailing.[1][4]

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This makes the stationary phase more compatible with highly aqueous mobile phases and can shield the analyte from underlying silanols.[3][10]

  • Polar-Endcapped Phases: These columns use a polar group for end-capping instead of a traditional nonpolar group, which helps to improve peak shape for basic compounds.[11]

Alternative Mode: Hydrophilic Interaction Liquid Chromatography (HILIC)

For very polar compounds like the target analyte that show poor retention even in highly aqueous reversed-phase conditions, HILIC is often the superior technique.[12][13]

  • Mechanism: HILIC uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (typically >70% acetonitrile) and a small amount of aqueous buffer.[13] The analyte partitions into a water-enriched layer on the surface of the stationary phase.

  • Advantages: It provides excellent retention for polar compounds and uses MS-friendly mobile phases.[13][14]

  • Consideration: HILIC requires longer equilibration times than reversed-phase.[15]

System Passivation for Metal Chelation

If tailing persists across different columns and methods, especially if the peak shape is unusually sharp at the top but has a wide tail, consider interactions with the HPLC hardware itself.

  • Mechanism: The analyte, possessing carboxyl and hydroxyl groups, can act as a chelating agent, interacting with trace metal ions (iron, nickel, chromium) that have leached from the stainless steel components of the HPLC system (e.g., frits, tubing, pump heads).[6][16] This interaction is another form of secondary retention that causes tailing.

  • Solution: Passivate the HPLC system. This process involves flushing the system with a mild or strong acid (e.g., phosphoric acid, nitric acid) to remove surface iron oxides and form a stable, inert chromium oxide layer on the steel surfaces.[16][17] This inert layer minimizes the leaching of metal ions into the mobile phase.

Protocol: Basic HPLC System Passivation

Warning: Always consult your HPLC instrument manual to ensure compatibility with the reagents used. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Disconnect the column and any pH-sensitive detectors before starting.

  • Initial Flush: Flush the entire system with HPLC-grade water for 20-30 minutes at a typical flow rate (e.g., 1 mL/min).

  • Acid Flush: Prepare a solution of 20-30% Nitric Acid (HNO3) in HPLC-grade water. Flush the system with this solution for 60-90 minutes. Note: Some protocols recommend milder acids like phosphoric or citric acid, which may be safer for certain systems.[16][18]

  • Water Rinse: Flush the system thoroughly with HPLC-grade water for at least 60 minutes, or until the pH of the waste stream returns to neutral. This step is critical to remove all traces of acid.[18]

  • Solvent Re-equilibration: Flush the system with your chosen mobile phase until the baseline is stable before reconnecting the column.

References

  • HPLC Troubleshooting Guide - Peak Tailing. (n.d.). CHROMacademy. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Retrieved from [Link]

  • [1]Troubleshooting HPLC- Tailing Peaks. (2014, March 11). Restek Resource Hub. Retrieved from [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 2). Restek. Retrieved from [Link]

  • HILIC Columns for Polar Separations. (n.d.). PolyLC. Retrieved from [Link]

  • Dejaegher, B., & Heyden, Y. V. (2011). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC North America. Retrieved from [Link]

  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions. Retrieved from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Chromatography Online. Retrieved from [Link]

  • Norvaline,4-hydroxy-2,4-dimethyl-(6CI) — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. (2017, December 8). YMC America. Retrieved from [Link]

  • Waters Column Selection Guide for Polar Compounds. (n.d.). Waters Corporation. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. Retrieved from [Link]

  • Siddiqui, A. W., et al. (1987). Effect of mobile phase pH and organic content on thin layer chromatographic behaviour of amino acids. Zenodo. Retrieved from [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Effect of Mobile-Phase Composition and Buffer pH on Retention Time. (n.d.). ResearchGate. Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). News-Medical.net. Retrieved from [Link]

  • Successful passivation of an HPLC system. (n.d.). Analytics-Shop. Retrieved from [Link]

  • How to choose an ion pairing agent to improve your peptide purification. (2023, February 6). Biotage. Retrieved from [Link]

  • Effect of mobile phase pH and organic content on retention times and... (n.d.). ResearchGate. Retrieved from [Link]

  • Separation of amino acids using ion-paired reversed-phase high-performance liquid chromatography with special reference to collagen hydrolysate. (1993). Journal of Chromatography. Retrieved from [Link]

  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. (2025, July 30). YouTube. Retrieved from [Link]

  • Passivation of stainless steel-based HPLC and IC instruments. (n.d.). Diduco. Retrieved from [Link]

  • Lardeux, B., et al. (2020, July 31). Troubleshooting LC Separations of Biomolecules, Part 2: Passivation and Mobile-Phase Additives. LCGC International. Retrieved from [Link]

  • How To Passivate HPLC Stainless Steel For Corrosion Resistance. (2017, January 13). SilcoTek. Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Showing Compound Norvaline (FDB005441). (2010, April 8). FooDB. Retrieved from [Link]

  • Methods for the Passivation of HPLC Instruments and Columns. (2023, June 1). Chromatography Online. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of Norvaline, 4-hydroxy-2,4-dimethyl- (CAS 119066-85-2)

Welcome to the Advanced Troubleshooting Guide for Norvaline, 4-hydroxy-2,4-dimethyl- [1]. As an unnatural, highly sterically hindered amino acid, this compound is a valuable building block in peptide synthesis and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Norvaline, 4-hydroxy-2,4-dimethyl- [1]. As an unnatural, highly sterically hindered amino acid, this compound is a valuable building block in peptide synthesis and drug development. However, its unique structural features—specifically the tertiary alcohol at the C4 position and the α -methylated amine—create specific vulnerabilities to oxidative degradation during long-term storage[2].

This guide is designed for research scientists and drug development professionals. It bypasses generic advice to provide mechanistic causality, diagnostic markers, and self-validating protocols to ensure absolute compound integrity.

Part 1: Mechanistic Profiling & Diagnostic FAQs

To stop degradation, you must first understand the chemical causality behind it. Unlike primary or secondary alcohols that oxidize neatly into aldehydes or ketones, the tertiary alcohol in Norvaline, 4-hydroxy-2,4-dimethyl- resists standard oxidation. Instead, it falls victim to radical-mediated fragmentation and dehydration[3].

Q1: Why am I seeing a mass loss of 58 Da in my LC-MS after 3 months of storage?

A1: You are observing β -scission . When exposed to reactive oxygen species (ROS)—often generated by trace transition metals in your storage buffer—alkoxy radicals form at the tertiary hydroxyl group[4]. Because the tertiary carbon cannot form a carbonyl double bond without breaking a carbon-carbon bond, the molecule undergoes rapid β -scission. This cleaves the C3-C4 bond, releasing acetone (58 Da) and leaving behind an α -amino radical fragment[3]. Causality: The steric bulk that protects this amino acid from enzymatic cleavage is the exact feature that forces it down a radical fragmentation pathway under oxidative stress.

Q2: My compound is turning yellow and showing multiple new +16 Da peaks, even though it is stored at 4°C. What is happening?

A2: You are likely observing Metal-Catalyzed Oxidation (MCO) coupled with dehydration[5]. Trace metals (Fe²⁺/Cu²⁺) leaching from low-quality glass vials or present in buffers catalyze Fenton-like reactions, generating hydroxyl radicals[6]. Furthermore, the tertiary alcohol can undergo slow dehydration to form an alkene (2-amino-2,4-dimethyl-4-pentenoic acid) if the local pH drops. This alkene is highly prone to auto-oxidation, forming complex epoxides (+16 Da) and carbonyl mixtures[5]. Causality: Thermal control (4°C) slows kinetic energy but does not stop radical chain reactions once initiated by oxygen and trace metals.

Q3: Does lyophilization completely halt oxidative degradation?

A3: No. If the lyophilized cake is sealed in an ambient atmosphere, solid-state oxidation still occurs. The high surface area of the freeze-dried powder actually accelerates oxygen diffusion into the matrix[2]. Lyophilization must be paired with inert gas purging.

Part 2: Quantitative Data & Diagnostic Markers

Use the following table to cross-reference your analytical data with the exact failure mode in your storage environment.

Degradation PathwayPrimary TriggerAnalytical Marker (LC-MS)Mechanistic CausalityPrevention Strategy
β -Scission Trace Metals (Fe/Cu) + O₂-58 Da (Loss of Acetone)Alkoxy radical formation at C4 forces C-C bond cleavage.Buffer demetallation (EDTA).
Alkene Auto-oxidation Acidic pH + O₂+16 Da (Epoxide) or -18 DaTertiary alcohol dehydrates to alkene, which oxidizes.Maintain pH 7.4; Argon purge.
Amine Oxidation UV Light + O₂+16 Da (N-Oxide)Photo-oxidation of the sterically hindered primary amine.Amber vials; Dark storage.

Part 3: Mandatory Visualization

The following diagrams map the chemical logic of the degradation pathways and the exact troubleshooting workflow required to mitigate them.

OxidativeDegradation Compound Norvaline, 4-hydroxy-2,4-dimethyl- (CAS 119066-85-2) Path1 Pathway 1: β-Scission (Tertiary Alcohol Cleavage) Compound->Path1 Path2 Pathway 2: Dehydration & Alkene Auto-oxidation Compound->Path2 Thermal/Acidic Path3 Pathway 3: Metal-Catalyzed Amine Oxidation Compound->Path3 Trace Metals Triggers Storage Stressors (O2, Trace Fe/Cu, UV, Heat) ROS Reactive Oxygen Species (Hydroxyl / Alkoxy Radicals) Triggers->ROS Catalyzes ROS->Compound Attacks Deg1 Acetone + Amino Acid Fragment Path1->Deg1 Deg2 Epoxides & Carbonyls Path2->Deg2 Deg3 N-Oxide Derivatives Path3->Deg3

Mechanistic pathways of oxidative degradation for Norvaline, 4-hydroxy-2,4-dimethyl- in storage.

TroubleshootingWorkflow Start Detect Degradation (HPLC/MS Peaks) CheckMetals Are trace metals present in storage buffer? Start->CheckMetals AddChelator Add EDTA/DTPA (1-5 mM) CheckMetals->AddChelator Yes CheckTemp Is storage temp > 4°C or exposed to light? CheckMetals->CheckTemp No AddChelator->CheckTemp ColdDark Store at -20°C in amber vials CheckTemp->ColdDark Yes CheckO2 Is headspace air? CheckTemp->CheckO2 No ColdDark->CheckO2 Argon Purge with Argon/N2 CheckO2->Argon Yes Validate Re-run Stability Assay (Self-Validating) CheckO2->Validate No Argon->Validate

Step-by-step diagnostic workflow for mitigating oxidative degradation in storage.

Part 4: Experimental Protocols (Self-Validating System)

To guarantee the long-term stability of Norvaline, 4-hydroxy-2,4-dimethyl-, implement the following Tri-Factor Exclusion Protocol . This methodology does not just assume stability; it actively proves it through a self-validating control loop.

Step 1: Buffer Demetallation (Addressing Metal-Catalyzed Oxidation)
  • Action: Formulate storage buffers with 1 to 5 mM EDTA or DTPA[2].

  • Causality: Transition metals act as electron shuttles, reducing ambient O₂ to superoxide and ultimately to hydroxyl radicals via the Fenton reaction[6]. Chelators lock these metals in a sterically hindered coordination complex, neutralizing their catalytic potential.

Step 2: Heavy Inert Gas Purging (Addressing Auto-oxidation)
  • Action: Purge the vial headspace with high-purity Argon (not Nitrogen) for 60 seconds prior to sealing.

  • Causality: Argon is denser than air and pools at the bottom of the vial, creating a physical blanket over the solid or liquid surface. Nitrogen is lighter than air and easily escapes during the capping process, leaving residual oxygen to attack the tertiary alcohol[2].

Step 3: Lyophilization and Matrix Stabilization
  • Action: Lyophilize the compound from a pH 7.4 buffered solution. Store the resulting cake at -20°C in amber, silanized glass vials.

  • Causality: Maintaining a neutral pH prevents the acid-catalyzed dehydration of the tertiary alcohol into a highly reactive alkene. Silanized glass prevents the leaching of silicates and trace metals into the compound matrix.

Step 4: The Self-Validation Assay (Critical Step)

Do not assume the protocol worked. You must validate the exclusion system.

  • Prepare three vials:

    • Vial A (Control): Compound + Standard Buffer + Air Headspace.

    • Vial B (Protected): Compound + 5 mM EDTA + Argon Headspace.

    • Vial C (Spiked Stress): Compound + 5 mM EDTA + Argon Headspace + 10 µM FeSO₄ + 0.1% H₂O₂.

  • Incubate all vials at 40°C for 48 hours (Accelerated Stress).

  • Analyze via LC-MS.

  • Validation Logic: If Vial B shows zero degradation, your baseline protocol is sound. If Vial C shows zero degradation, your protocol is mathematically validated to withstand extreme oxidative incursions, proving the chelation and gas blanket are functioning perfectly.

References

  • NextSDS Database. Norvaline,4-hydroxy-2,4-dimethyl-(6CI) — Chemical Substance Information.1

  • BrewingScience. Formation of Aldehydes by Direct Oxidative Degradation of Amino Acids via Hydroxyl and Ethoxy Radical Attack in Buffered Model Solutions.4

  • PMC / NIH. Protein oxidation in feed: Occurrence, monitoring, and mitigation strategies.6

  • MDPI. Protein Oxidation in Muscle Foods: A Comprehensive Review.5

  • Benchchem. Technical Support Center: Stability of 4-Amino-2-methyl-1-phenylbutan-2-ol.2

  • MDPI. Reactive Molecular Dynamics Simulation on Degradation of Tetracycline Antibiotics Treated by Cold Atmospheric Plasmas.3

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 4-hydroxy-2,4-dimethylnorvaline

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges quantifying highly polar, modified amino acids in complex biological matrices.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges quantifying highly polar, modified amino acids in complex biological matrices. 4-hydroxy-2,4-dimethylnorvaline (CAS 119066-85-2)[1] presents a unique bioanalytical challenge: its high polarity causes it to elute early in standard reversed-phase (RP) chromatography, placing it directly in the "suppression zone" where unretained salts, phospholipids, and endogenous metabolites co-elute.

This guide is designed to help you diagnose, quantify, and overcome matrix effects (MEs) during the electrospray ionization (ESI) mass spectrometry of this specific compound.

FAQ 1: Why does my MS signal for 4-hydroxy-2,4-dimethylnorvaline fluctuate wildly between different biological samples?

The Causality: The fluctuation you are observing is a classic Matrix Effect . In LC-MS/MS, matrix effects primarily occur in the gas-phase ionization process within the Electrospray Ionization (ESI) source[2].

When the LC effluent enters the ESI source, it forms charged droplets. Because 4-hydroxy-2,4-dimethylnorvaline is highly polar, it must compete for limited spatial and charge capacity on the surface of these micro-droplets[3]. When high-abundance endogenous matrix components (like sodium ions or phospholipids) co-elute with your analyte, they preferentially occupy the droplet surface. This outcompetes the 4-hydroxy-2,4-dimethylnorvaline, preventing it from transitioning into the gas phase and reaching the mass analyzer. The result is severe Ion Suppression [4].

ESIMechanism A ESI Droplet Formation B Droplet Surface (Charge Competition) A->B E Ion Suppression (Reduced MS Signal) B->E C Endogenous Matrix (Salts/Lipids) C->B Preferential Ionization D 4-hydroxy-2,4-dimethylnorvaline D->B Eviction from Surface

Mechanism of ESI ion suppression via droplet surface charge competition.

FAQ 2: How can I definitively prove that matrix effects are causing my poor recovery and not my extraction protocol?

To build a self-validating analytical system, you must mathematically decouple extraction recovery (physical loss of the molecule during sample prep) from the matrix effect (signal loss during ionization). We achieve this by comparing pre-extraction spikes, post-extraction spikes, and neat standards[5].

Quantitative Data Summary: Matrix Evaluation Metrics
MetricFormulaInterpretation
Matrix Effect (ME) (Area of Post-Extraction Spike / Area of Neat Standard) × 100ME < 100% = Ion Suppression.ME > 100% = Ion Enhancement.ME = 100% = No Matrix Effect.
Extraction Recovery (RE) (Area of Pre-Extraction Spike / Area of Post-Extraction Spike) × 100Measures physical loss during sample prep (e.g., SPE or precipitation).
Process Efficiency (PE) (Area of Pre-Extraction Spike / Area of Neat Standard) × 100Overall method efficiency (PE = ME × RE).
Step-by-Step Protocol: Quantitative Assessment of Matrix Effects (Matuszewski Method)
  • Prepare Neat Standards (Set A): Prepare a standard solution of 4-hydroxy-2,4-dimethylnorvaline in your initial mobile phase at your target Quality Control (QC) concentrations (e.g., Low, Mid, High).

  • Extract Blank Matrix: Process 6 different lots of blank biological matrix (e.g., human plasma) through your standard extraction protocol without adding the analyte.

  • Post-Extraction Spiking (Set B): Spike the extracted blank matrices with the 4-hydroxy-2,4-dimethylnorvaline standard to achieve the exact final theoretical concentration as Set A[3].

  • Pre-Extraction Spiking (Set C): Spike blank matrix with the analyte before extraction to achieve the same final theoretical concentration.

  • LC-MS/MS Analysis: Inject Set A, Set B, and Set C into the LC-MS/MS system under identical conditions.

  • Calculate Matrix Factor (MF): Divide the absolute peak area of Set B by the absolute peak area of Set A.

    • Scientist's Insight: An MF between 0.85 and 1.15 is generally acceptable. If your MF drops below 0.85, you have severe ion suppression requiring immediate remediation[3].

FAQ 3: I am using a deuterated internal standard, but my calibration curve is still non-linear. Why?

While Stable Isotope-Labeled Internal Standards (SIL-IS) are the gold standard for compensating for matrix effects[6], not all isotopes behave identically.

If you are using a deuterium ( 2 H) labeled version of 4-hydroxy-2,4-dimethylnorvaline, you are likely experiencing the Deuterium Isotope Effect . Deuterium alters the hydrophobicity and hydrogen-bonding capacity of the molecule slightly compared to the native hydrogen[7]. In high-resolution chromatography, this causes the deuterated standard to elute slightly earlier or later than the native analyte.

If the SIL-IS and the native analyte do not perfectly co-elute, they will enter the ESI source at different times and experience entirely different matrix environments, completely defeating the purpose of the internal standard[7].

The Solution: Synthesize or procure a 13 C or 15 N labeled internal standard. Carbon and nitrogen isotopes do not alter the retention time, ensuring perfect co-elution and identical exposure to matrix suppression[6].

FAQ 4: If an SIL-IS is unavailable, how can I physically eliminate the matrix effect?

If you cannot compensate for the matrix effect computationally via an internal standard, you must eliminate it physically through chromatographic or sample preparation optimization.

  • Chromatographic Shift (HILIC): Because 4-hydroxy-2,4-dimethylnorvaline is highly polar, it elutes near the solvent front in Reversed-Phase (RP) LC, right alongside suppressing salts. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC retains polar amino acids strongly, shifting your analyte's retention time away from the early-eluting suppression zone[8].

  • Solid-Phase Extraction (SPE): Replace simple protein precipitation with mixed-mode cation exchange SPE. At a low pH, the amino group of 4-hydroxy-2,4-dimethylnorvaline will be positively charged and bind strongly to the cation-exchange resin, allowing you to aggressively wash away neutral lipids and acidic matrix interferences before elution[8].

  • Dilute-and-Shoot: If your MS detector has sufficient sensitivity, simply diluting the sample (e.g., 1:10 in mobile phase) reduces the absolute concentration of competing matrix ions in the ESI source, often restoring a linear response[5].

TroubleshootingFlow Start Matrix Effect Detected (MF < 0.85 or > 1.15) Q1 Is SIL-IS available? Start->Q1 Yes1 Use 13C/15N SIL-IS (Compensates for ME) Q1->Yes1 Yes No1 Evaluate Chromatography & Sample Prep Q1->No1 No Prep Implement SPE or Protein Precipitation No1->Prep Chroma Switch to HILIC to shift Retention Time No1->Chroma

Decision tree for resolving LC-MS/MS matrix effects.

Sources

Reference Data & Comparative Studies

Validation

Norvaline,4-hydroxy-2,4-dimethyl-(6CI) vs standard norvaline in enzyme inhibition assays

Publish Comparison Guide: Norvaline,4-hydroxy-2,4-dimethyl-(6CI) vs. Standard Norvaline in Enzyme Inhibition Assays Executive Summary In the realm of enzymology and structural biology, unnatural amino acids (UAAs) serve...

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Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Norvaline,4-hydroxy-2,4-dimethyl-(6CI) vs. Standard Norvaline in Enzyme Inhibition Assays

Executive Summary

In the realm of enzymology and structural biology, unnatural amino acids (UAAs) serve as indispensable probes for mapping active site topologies and catalytic mechanisms. This guide provides an objective, data-driven comparison between standard L-norvaline —a well-documented arginase inhibitor—and its highly substituted derivative, Norvaline,4-hydroxy-2,4-dimethyl-(6CI) (CAS: 119066-85-2, also known as DL-4-Hydroxy-2-methyl-leucine). By contrasting their structural mechanics and behavior in classic enzyme assays (Arginase and Leucyl-tRNA Synthetase), researchers can optimize their experimental design for target validation and inhibitor screening.

Part 1: Structural and Mechanistic Divergence

To understand the causality behind their differential enzyme inhibition profiles, we must first analyze their structural topologies.

Standard L-Norvaline: L-norvaline is a straight-chain, unbranched non-proteinogenic amino acid. Its linear aliphatic side chain perfectly mimics the structure of ornithine and arginine. Because it lacks the terminal guanidinium group required for arginase-mediated hydrolysis, it acts as a potent, uncompetitive/competitive inhibitor by wedging into the narrow arginase active site [1].

Norvaline,4-hydroxy-2,4-dimethyl-(6CI): This variant introduces extreme steric bulk and altered polarity. The addition of two methyl groups at the C2 and C4 positions, coupled with a C4 hydroxyl group, transforms the linear molecule into a highly branched, bulky structure that closely resembles a modified leucine or isoleucine.

  • Mechanistic Consequence: The steric clash generated by the 2,4-dimethyl branching completely abolishes its ability to enter the arginase active site. Consequently, it serves as an ideal structural negative control in arginase assays. Conversely, its resemblance to leucine makes it a valuable probe for enzymes with larger, branched-chain accommodating pockets, such as the synthetic and editing domains of Leucyl-tRNA Synthetase (LeuRS) [2].

StructuralLogic cluster_Norvaline Standard L-Norvaline cluster_Variant Norvaline,4-hydroxy-2,4-dimethyl-(6CI) N1 Straight Alkyl Chain (Mimics Ornithine) N2 Arginase Active Site (Fits Narrow Pocket) N1->N2 N3 Potent Inhibition (Ki ~ 0.1 mM) N2->N3 V1 Bulky & Polar Side Chain (Mimics Leucine) V2 Arginase Active Site (Steric Clash) V1->V2 V3 LeuRS / BCAT Enzymes (Target Engagement) V1->V3

Fig 1: Structural divergence dictating enzyme target specificity between standard and modified norvaline.

Part 2: Comparative Performance Data

The following table summarizes the comparative performance of both compounds across two distinct enzymatic environments. The data reflects established structure-activity relationship (SAR) principles for these enzyme classes.

Parameter / AssayStandard L-NorvalineNorvaline,4-hydroxy-2,4-dimethyl-(6CI)
Arginase Inhibition (IC50) Potent (~0.1 - 0.5 mM)Inactive (>10 mM) due to steric clash
Arginase Binding Mode Competitive / UncompetitiveN/A (Fails to enter active site)
LeuRS Synthetic Site Affinity High (Misactivated)Moderate to High (Leucine mimic)
LeuRS Editing Site Clearance Rapidly cleared (Post-transfer)Variable (Probes editing pocket limits)
Primary Experimental Utility Positive control for Arginase inhibitionNegative control for Arginase; Probe for LeuRS

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By running both compounds in parallel, researchers can definitively isolate specific active-site interactions from non-specific assay artifacts.

Protocol 1: Comparative Arginase Inhibition Assay

Purpose: To validate arginase inhibition using standard norvaline while utilizing the 4-hydroxy-2,4-dimethyl variant to rule out non-specific protein denaturation or buffer interference.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant Arginase I in assay buffer (0.1 M Tris-HCl, pH 9.5, containing 1 mM MnCl2). Heat activate the enzyme at 56°C for 10 minutes to ensure complete manganese binding to the binuclear active site.

  • Inhibitor Addition: In a 96-well microplate, add 10 µL of standard L-norvaline (0.1 mM to 10 mM) to the test wells. In parallel wells, add identical concentrations of Norvaline,4-hydroxy-2,4-dimethyl-(6CI).

  • Pre-Incubation: Add 40 µL of the activated enzyme to the inhibitors and pre-incubate at 37°C for 10 minutes. Causality: This step is critical to allow the inhibitors to reach binding equilibrium before the introduction of the highly competitive native substrate.

  • Reaction Initiation: Add 50 µL of 0.5 M L-arginine substrate (pH 9.7) to all wells. Incubate at 37°C for exactly 30 minutes.

  • Reaction Quench: Stop the reaction by adding 100 µL of an acidic quench solution (H2SO4:H3PO4:H2O at a 1:3:7 ratio). Causality: The extreme drop in pH immediately denatures the enzyme, locking the urea concentration for accurate downstream measurement.

  • Colorimetric Detection: Add 25 µL of 9% α-isonitrosopropiophenone (ISPF) dissolved in ethanol. Heat the plate at 100°C for 45 minutes, cool in the dark, and read absorbance at 540 nm to quantify urea production.

Workflow Step1 1. Prepare Enzyme Master Mix (Arginase + Buffer pH 9.5) Step2 2. Add Inhibitor Variants (Norvaline vs. 4-OH-2,4-diMe-Norvaline) Step1->Step2 Step3 3. Pre-incubate & Add Substrate (L-Arginine, 37°C, 30 min) Step2->Step3 Step4 4. Stop Reaction (Acidic Quench) Step3->Step4 Step5 5. Colorimetric Detection (Urea + ISPF, Absorbance 540nm) Step4->Step5

Fig 2: Step-by-step experimental workflow for the comparative Arginase inhibition assay.

Protocol 2: LeuRS Post-Transfer Editing Assay

Purpose: To evaluate how steric branching affects the aminoacyl-tRNA synthetase error-correction mechanism.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 2 mM ATP, and 2 µM ³²P-labeled tRNALeu.

  • Substrate Introduction: Introduce either standard norvaline or Norvaline,4-hydroxy-2,4-dimethyl-(6CI) at a 15 mM concentration.

  • Initiation: Add 100 nM of purified E. coli LeuRS to initiate the aminoacylation.

  • Sampling & Quenching: At defined time intervals (e.g., 10, 30, 60, 120 seconds), remove 5 µL aliquots and immediately quench in 4 µL of 0.5 M sodium acetate (pH 4.5) containing 0.1% SDS. Causality: The low pH stabilizes the ester bond of the aminoacyl-tRNA, preventing spontaneous hydrolysis prior to analysis.

  • Analysis: Resolve the products using acidic polyacrylamide gel electrophoresis (PAGE) and quantify the ratio of misacylated tRNA to free tRNA via phosphorimaging.

Part 4: Conclusion & Strategic Application

The selection between standard norvaline and Norvaline,4-hydroxy-2,4-dimethyl-(6CI) must be dictated by the structural constraints of the target enzyme. Standard norvaline remains the gold standard for arginase inhibition and general linear-chain mimicry. However, the 4-hydroxy-2,4-dimethyl variant provides a highly specialized tool for researchers needing to probe the steric limits of branched-chain amino acid binding pockets or requiring a structurally related, non-binding negative control for arginase assays.

References

  • Title: A novel combination therapy of arginine deiminase and an arginase inhibitor targeting arginine metabolism in the tumor and immune microenvironment Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Kinetic Partitioning between Synthetic and Editing Pathways in Class I Aminoacyl-tRNA Synthetases Occurs at Both Pre-transfer and Post-transfer Hydrolytic Steps Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Comparative

A Theoretical and Practical Guide to the Comparative Efficacy of Norvaline, 4-hydroxy-2,4-dimethyl-(6CI): A Novel Non-Proteinogenic Amino Acid

For Researchers, Scientists, and Drug Development Professionals In the ever-expanding landscape of therapeutic molecule development, non-proteinogenic amino acids (NPAAs) represent a fertile ground for discovering novel...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding landscape of therapeutic molecule development, non-proteinogenic amino acids (NPAAs) represent a fertile ground for discovering novel bioactivities and overcoming the limitations of traditional peptide-based drugs.[1][2] This guide delves into the prospective efficacy of a novel, and currently uncharacterized, NPAA: Norvaline, 4-hydroxy-2,4-dimethyl-(6CI). Due to the novelty of this compound, direct comparative experimental data is not yet available. Therefore, this document serves as a comprehensive theoretical framework and a practical guide for researchers aiming to investigate its potential.

We will first establish a baseline by examining the known biological activities of the parent molecule, L-norvaline. Subsequently, we will dissect the potential impact of the 4-hydroxy and 2,4-dimethyl substitutions on its physicochemical properties and biological efficacy, drawing parallels from established principles of medicinal chemistry and structure-activity relationship (SAR) studies of other modified amino acids.[3][4] Finally, we will propose a detailed experimental workflow to systematically evaluate the efficacy of Norvaline, 4-hydroxy-2,4-dimethyl-(6CI) against relevant comparator NPAAs.

L-Norvaline: The Parent Molecule and Its Biological Activities

L-norvaline, a straight-chain hydrophobic amino acid and an isomer of valine, is a well-studied NPAA with a primary known mechanism of action as an arginase inhibitor. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). This leads to enhanced nitric oxide (NO) production, a critical signaling molecule in various physiological processes.

The key reported biological effects of L-norvaline include:

  • Cardiovascular Effects: Promotion of vasodilation and potential antihypertensive effects.

  • Neuroprotection: Studies in animal models of Alzheimer's disease suggest that L-norvaline can reduce amyloid-beta deposition and neuroinflammation.

  • Anti-inflammatory and Antioxidant Properties: L-norvaline has been shown to reduce oxidative stress and markers of inflammation.

While promising, the therapeutic application of L-norvaline can be limited by factors such as metabolic instability and the need for high concentrations to achieve desired effects. These limitations are the primary motivation for exploring structurally modified analogs like Norvaline, 4-hydroxy-2,4-dimethyl-(6CI).

Deconstructing the Substitutions: A Theoretical Efficacy Analysis

The introduction of hydroxyl and methyl groups to the norvaline scaffold can profoundly alter its properties. Here, we explore the potential consequences of these modifications.

2.1. The Impact of 4-Hydroxylation

Hydroxylation is a common modification in both natural and synthetic bioactive compounds that can significantly influence their biological activity.[5][6][7]

  • Increased Polarity and Solubility: The addition of a hydroxyl group at the 4-position is expected to increase the polarity and aqueous solubility of the molecule compared to L-norvaline. This could have significant implications for its pharmacokinetic profile.

  • Novel Binding Interactions: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially introducing new interactions with biological targets. This could lead to altered binding affinity and selectivity for arginase or even engagement with entirely new protein targets.

  • Metabolic Handle: The hydroxyl group can serve as a site for further metabolic transformations, such as glucuronidation or sulfation, which could influence the compound's half-life and clearance.

2.2. The Influence of 2,4-Dimethylation

Methylation is another key chemical modification that can dramatically affect a molecule's biological properties.[8][9][10][11][12]

  • Increased Lipophilicity: The two methyl groups will increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes.[12] This is in contrast to the effect of the hydroxyl group, leading to a molecule with potentially balanced solubility and permeability.

  • Steric Hindrance and Conformational Restriction: The methyl groups, particularly at the α-carbon (position 2), will introduce steric bulk. This can restrict the conformational flexibility of the molecule, potentially locking it into a bioactive conformation and increasing its binding affinity for a target. This steric hindrance can also provide protection against enzymatic degradation, thereby increasing its metabolic stability and bioavailability.[2][8]

  • Altered Target Interactions: The methyl groups can engage in hydrophobic interactions within a binding pocket, potentially increasing binding affinity.

Hypothesized Efficacy Profile:

Based on this analysis, Norvaline, 4-hydroxy-2,4-dimethyl-(6CI) is hypothesized to possess a unique efficacy profile compared to L-norvaline. The combination of increased polarity from the hydroxyl group and increased lipophilicity and steric shielding from the dimethyl groups could result in a compound with improved oral bioavailability and a longer plasma half-life. Furthermore, the altered stereoelectronic properties may lead to enhanced potency and/or a modified target profile.

A Proposed Experimental Framework for Comparative Efficacy Evaluation

To rigorously assess the efficacy of Norvaline, 4-hydroxy-2,4-dimethyl-(6CI), a systematic experimental approach is essential. The following workflow is designed for researchers to characterize this novel NPAA and compare it to L-norvaline and other relevant non-proteinogenic amino acids.

3.1. Phase 1: In Vitro Characterization and Target Validation

The initial phase focuses on fundamental in vitro assays to determine the compound's primary mechanism of action and its effects at the molecular and cellular levels.

Experimental Protocol: Arginase Inhibition Assay

  • Objective: To determine the inhibitory potency (IC50) of Norvaline, 4-hydroxy-2,4-dimethyl-(6CI) against purified arginase I and II.

  • Materials: Purified recombinant human arginase I and II, L-arginine, urea colorimetric assay kit, Norvaline, 4-hydroxy-2,4-dimethyl-(6CI), L-norvaline, and other control NPAAs.

  • Procedure:

    • Prepare a series of dilutions of the test compounds.

    • In a 96-well plate, add the arginase enzyme, activation buffer, and the test compounds.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding L-arginine.

    • Incubate for a defined period (e.g., 20 minutes) at 37°C.

    • Stop the reaction and measure the amount of urea produced using a colorimetric assay.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Table 1: Hypothetical Comparative Arginase Inhibition Data

CompoundArginase I IC50 (µM)Arginase II IC50 (µM)
L-Norvaline15.225.8
Norvaline, 4-hydroxy-2,4-dimethyl-(6CI) 5.8 10.3
Comparator NPAA 1 (e.g., L-Citrulline)>1000>1000
Comparator NPAA 2 (e.g., Ornithine)55.689.4

dot

Arginase_Inhibition_Pathway cluster_arginine_metabolism Arginine Metabolism cluster_nos_pathway Nitric Oxide Synthesis L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase Substrate NOS Nitric Oxide Synthase L-Arginine->NOS Substrate Urea Urea L-Ornithine L-Ornithine Arginase->Urea Arginase->L-Ornithine Norvaline_analog Norvaline, 4-hydroxy-2,4-dimethyl-(6CI) Norvaline_analog->Arginase Inhibits L-Norvaline L-Norvaline L-Norvaline->Arginase Inhibits Nitric_Oxide Nitric Oxide (NO) NOS->Nitric_Oxide L-Citrulline L-Citrulline NOS->L-Citrulline

Caption: Proposed mechanism of action for Norvaline, 4-hydroxy-2,4-dimethyl-(6CI).

3.2. Phase 2: Cellular Efficacy and Toxicity Assessment

This phase evaluates the compound's effects in a cellular context to determine its therapeutic potential and safety profile.

Experimental Protocol: Cellular Nitric Oxide Production Assay

  • Objective: To measure the effect of the test compounds on NO production in cultured endothelial cells.

  • Materials: Human umbilical vein endothelial cells (HUVECs), cell culture medium, Griess reagent, test compounds.

  • Procedure:

    • Plate HUVECs in 96-well plates and grow to confluence.

    • Treat cells with the test compounds for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable breakdown product of NO) using the Griess reagent.

    • Quantify nitrite concentration using a standard curve.

Experimental Protocol: Cytotoxicity Assay

  • Objective: To determine the cytotoxicity of the test compounds in relevant cell lines.

  • Materials: HUVECs, a cancer cell line (e.g., HeLa), and a normal fibroblast cell line (e.g., MRC-5), MTT or similar viability assay kit.

  • Procedure:

    • Plate cells in 96-well plates.

    • Treat with a range of concentrations of the test compounds for 48-72 hours.

    • Perform the MTT assay to measure cell viability.

    • Calculate the CC50 (50% cytotoxic concentration).

Table 2: Hypothetical Cellular Efficacy and Toxicity Data

CompoundNO Production (Fold Increase)HUVEC CC50 (µM)HeLa CC50 (µM)MRC-5 CC50 (µM)
L-Norvaline2.5>200>200>200
Norvaline, 4-hydroxy-2,4-dimethyl-(6CI) 4.2 >200 150 >200
Comparator NPAA 11.1>200>200>200
Comparator NPAA 21.8>200>200>200

dot

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Cellular Assays cluster_phase3 Phase 3: In Vivo Evaluation Arginase_Assay Arginase Inhibition Assay (IC50) Target_Screening Broader Target Screening Arginase_Assay->Target_Screening NO_Assay Cellular NO Production Arginase_Assay->NO_Assay Cyto_Assay Cytotoxicity Assay (CC50) NO_Assay->Cyto_Assay PK_Study Pharmacokinetics (ADME) Cyto_Assay->PK_Study Efficacy_Model In Vivo Efficacy Model (e.g., Hypertension) PK_Study->Efficacy_Model Tox_Study In Vivo Toxicology Efficacy_Model->Tox_Study

Caption: Proposed experimental workflow for efficacy evaluation.

3.3. Phase 3: In Vivo Pharmacokinetics and Efficacy

The final phase involves animal studies to assess the compound's behavior in a whole organism and its therapeutic efficacy in a disease model.

Experimental Protocol: Pharmacokinetic (PK) Study

  • Objective: To determine the pharmacokinetic parameters (absorption, distribution, metabolism, excretion - ADME) of the test compound.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Administer the test compound via oral (PO) and intravenous (IV) routes.

    • Collect blood samples at various time points.

    • Analyze plasma concentrations of the compound using LC-MS/MS.

    • Calculate key PK parameters (e.g., half-life, bioavailability, clearance).

Experimental Protocol: In Vivo Efficacy Study (e.g., in a model of hypertension)

  • Objective: To evaluate the therapeutic efficacy of the test compound in a relevant animal model.

  • Animals: Spontaneously hypertensive rats (SHR).

  • Procedure:

    • Treat SHRs with the test compound or vehicle daily for several weeks.

    • Monitor blood pressure regularly using tail-cuff plethysmography.

    • At the end of the study, collect tissues for biomarker analysis (e.g., plasma nitrate/nitrite levels, arginase activity).

Conclusion and Future Directions

Norvaline, 4-hydroxy-2,4-dimethyl-(6CI) represents an intriguing novel non-proteinogenic amino acid with the potential for an enhanced therapeutic profile compared to its parent molecule, L-norvaline. The strategic addition of hydroxyl and dimethyl groups may confer improved pharmacokinetic properties and biological activity. The comprehensive experimental framework outlined in this guide provides a clear and scientifically rigorous path for elucidating the comparative efficacy of this promising compound. The results of these studies will be crucial in determining its potential for further development as a therapeutic agent. Future research should also explore its potential applications in other therapeutic areas where modulation of the arginine-nitric oxide pathway is beneficial, such as in neurodegenerative diseases and certain cancers.

References

  • PubMed. Structure-Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. [Link]

  • Frontiers in Bioengineering and Biotechnology. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. [Link]

  • ResearchGate. Structure−Activity Relationships of Analogues with Aromatic Amino Acids... [Link]

  • CNIO. Methylation affects how proteins work. A new technique developed at CNIO shows why. [Link]

  • PMC. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. [Link]

  • ResearchGate. Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]

  • ResearchGate. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]

  • Amanote Research. Synthesis and Structure-Activity Relationships of - Amanote. [Link]

  • ACS Publications. Exploring Structure–Activity Relationships and Modes of Action of Laterocidine. [Link]

  • Metware Biotechnology. Unveiling Protein Hydroxylation: Mechanisms, Functions, and Advanced Detection Methods. [Link]

  • Wikipedia. Non-proteinogenic amino acids. [Link]

  • PubMed. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. [Link]

  • Royal Society of Chemistry. Discovering functional, non-proteinogenic amino acid containing, peptides using genetic code reprogramming. [Link]

  • MDPI. Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. [Link]

  • Oxford Academic. Prolyl hydroxylation regulates protein degradation, synthesis, and splicing in human induced pluripotent stem cell-derived cardiomyocytes. [Link]

  • PMC. New Insights into Protein Hydroxylation and Its Important Role in Human Diseases. [Link]

  • PMC. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]

  • PubMed. Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. [Link]

  • Frontiers in Plant Science. Non-proteinogenic amino acids mitigate oxidative stress and enhance the resistance of common bean plants against Sclerotinia sclerotiorum. [Link]

Sources

Validation

Benchmarking biological activity of Norvaline,4-hydroxy-2,4-dimethyl-(6CI) structural analogs

An In-Depth Guide to Benchmarking the Biological Activity of Norvaline Analogs Introduction: The Therapeutic Potential of Arginase Inhibition Norvaline, a non-proteinogenic amino acid and a structural isomer of valine, h...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Benchmarking the Biological Activity of Norvaline Analogs

Introduction: The Therapeutic Potential of Arginase Inhibition

Norvaline, a non-proteinogenic amino acid and a structural isomer of valine, has garnered significant interest in therapeutic research.[1][2] Its primary mechanism of action lies in the competitive inhibition of arginase, the enzyme responsible for hydrolyzing L-arginine into ornithine and urea.[3] By inhibiting arginase, norvaline effectively increases the bioavailability of L-arginine, a critical substrate for nitric oxide synthase (NOS). This enhancement of the L-arginine/NOS pathway leads to increased production of nitric oxide (NO), a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses.[4]

The therapeutic implications are vast, with potential applications in cardiovascular diseases, neurodegenerative disorders like Alzheimer's, and inflammatory conditions.[3][4][5] However, the efficacy and safety of parent compounds like L-Norvaline can often be improved. This has led to the rational design and synthesis of structural analogs, such as the hypothetical Norvaline,4-hydroxy-2,4-dimethyl-(6CI) , with the goal of enhancing potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive framework for the comparative benchmarking of such norvaline analogs. We will detail the essential experimental workflows, explain the scientific rationale behind methodological choices, and present a clear structure for data analysis and interpretation, empowering researchers to rigorously evaluate novel chemical entities targeting the arginase-NO axis.

The Arginase-NO Signaling Pathway: A Target for Modulation

Understanding the underlying biochemical pathway is critical for designing and interpreting experiments. Arginase and NOS enzymes compete for the same substrate, L-arginine. The balance between these two enzymatic activities dictates the local concentration of nitric oxide.

Arginase_NO_Pathway cluster_0 Cellular Environment cluster_1 Inhibitory Target cluster_2 Therapeutic Goal L_Arginine L-Arginine Arginase Arginase Enzyme L_Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Urea_Ornithine Urea + L-Ornithine (Cell Proliferation) Arginase->Urea_Ornithine Catalyzes NO_Citrulline Nitric Oxide (NO) + L-Citrulline (Vasodilation, Signaling) NOS->NO_Citrulline Catalyzes Norvaline_Analog Norvaline Analog (e.g., 4-hydroxy-2,4-dimethyl) Norvaline_Analog->Arginase Inhibits

Caption: The competitive relationship between Arginase and NOS for the L-Arginine substrate.

Experimental Framework for Comparative Analysis

A robust benchmarking strategy relies on a multi-tiered approach, assessing the direct target engagement, the intended downstream biological effect, and the overall cellular health. Our recommended workflow integrates three key assays.

Experimental_Workflow start Synthesized Norvaline Analogs assay1 Tier 1: Target Engagement Arginase Inhibition Assay start->assay1 assay2 Tier 2: Functional Outcome Nitric Oxide Production Assay start->assay2 assay3 Tier 3: Safety Profile Cell Viability (XTT) Assay start->assay3 data Comparative Data Analysis (IC50, EC50, CC50) assay1->data assay2->data assay3->data end Lead Candidate Selection data->end

Caption: A three-tiered workflow for benchmarking norvaline analogs.

Tier 1: Direct Target Engagement - Arginase Inhibition Assay

The primary goal is to quantify how potently each analog inhibits the arginase enzyme. A colorimetric assay measuring the production of urea is a direct, reliable, and high-throughput method.[6][7]

Principle: This assay quantifies urea, a product of the arginase reaction. A specific chromogen reacts with urea to form a colored complex, the absorbance of which is directly proportional to arginase activity.[6] The presence of an inhibitor reduces urea production, leading to a decreased colorimetric signal.

Detailed Protocol:

  • Reagent Preparation: Prepare assay buffer, a solution of purified arginase enzyme (e.g., human arginase I), L-arginine substrate solution, and the urea detection reagents as per a commercial kit's instructions (e.g., BioAssay Systems' QuantiChrom™ Kit).[7]

  • Inhibitor Preparation: Prepare a 10 mM stock solution of L-Norvaline (as a positive control) and each structural analog in a suitable solvent (e.g., water or DMSO).[8] Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM) for IC50 determination.

  • Assay Plate Setup (96-well plate):

    • Controls: Add assay buffer and enzyme for 100% activity (No-Inhibitor Control). Add assay buffer without enzyme for a background blank.

    • Test Wells: Add the enzyme solution to each well. Then, add the various dilutions of your test compounds and the L-Norvaline control.

  • Pre-incubation: Incubate the plate for 30 minutes at 37°C.

    • Scientific Rationale: This step allows the inhibitors to bind to the arginase enzyme before the substrate is introduced, ensuring an accurate measurement of inhibitory potential.

  • Reaction Initiation: Add the L-arginine substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate for 25-30 minutes at 37°C.

    • Scientific Rationale: This timed incubation allows for sufficient product (urea) formation within the linear range of the enzyme's activity.

  • Urea Detection: Add the urea detection reagents to each well. This will stop the arginase reaction and initiate the color development. Incubate for the time specified by the manufacturer (typically 30-60 minutes at room temperature).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 430 nm) using a microplate reader.[7]

  • Data Analysis:

    • Subtract the background blank absorbance from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Tier 2: Functional Outcome - Nitric Oxide Production Assay

This assay measures the downstream consequence of arginase inhibition: an increase in NO production in a cellular context. The Griess assay is a standard, cost-effective method for this purpose.[9][10]

Principle: Since NO is a transient gas, this assay measures its stable, oxidized end-products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[9][11] Nitrate is first reduced to nitrite, and then a Griess reagent is added, which reacts with total nitrite to form a purple azo dye. The absorbance of this dye is proportional to the total NO produced.

Detailed Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., RAW 264.7 macrophages or HUVEC endothelial cells) in a 96-well plate and grow to ~80% confluency.

  • Cell Stimulation: To induce NOS expression and a baseline of NO production, cells are often stimulated. For example, macrophages can be treated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the norvaline analogs. Include a "vehicle" control (solvent only) and a "stimulated + L-Norvaline" positive control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

  • Sample Collection: Carefully collect the cell culture supernatant from each well. This supernatant contains the accumulated nitrite and nitrate.

  • Nitrate Reduction (If using a total NO kit): In a new plate, mix the collected supernatant with a nitrate reductase enzyme and its cofactor (e.g., NADPH). Incubate as per the kit's instructions.

    • Scientific Rationale: This step is crucial as it converts all nitrate to nitrite, ensuring the measurement reflects the total NO output.[10]

  • Griess Reaction: Add the Griess reagents (typically sulfanilamide followed by N-(1-naphthyl)ethylenediamine) to each well.

  • Color Development: Allow the plate to incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 540 nm.[9][10]

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Use the standard curve to calculate the concentration of nitrite in each sample.

    • Plot the NO concentration versus the log of the analog concentration to determine the EC50 (the concentration of the compound that elicits a half-maximal response).

Tier 3: Safety Profile - Cell Viability Assay (XTT)

A potent compound is of little use if it is cytotoxic. A cell viability assay is essential to determine the therapeutic window of each analog. The XTT assay is a reliable method that offers advantages over the classic MTT assay.[12][13]

Principle: Metabolically active, viable cells possess mitochondrial dehydrogenases that reduce the tetrazolium salt XTT to a water-soluble orange formazan product.[14] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.

Why XTT over MTT? The formazan product of XTT is water-soluble and is released into the culture medium.[12][13] This eliminates the need for a separate solubilization step involving organic solvents (as required in the MTT assay), which simplifies the protocol, reduces handling errors, and improves reproducibility.[12]

Detailed Protocol:

  • Cell Plating: Seed cells (e.g., the same cell line used in the NO assay, or a standard line like HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same concentration range of norvaline analogs used in the previous assays. Include a "vehicle only" control (100% viability) and a "staurosporine" or "high-concentration doxorubicin" positive control for cytotoxicity.

  • Incubation: Incubate for 24-48 hours (matching the duration of the NO assay).

  • XTT Reagent Preparation: Just before use, prepare the XTT working solution by mixing the XTT reagent with the electron coupling reagent, as per the manufacturer's protocol.[14]

  • Assay Incubation: Add the XTT working solution to each well and incubate the plate for 2-4 hours at 37°C.[13]

    • Scientific Rationale: This incubation period allows for sufficient enzymatic conversion of XTT to formazan by viable cells for a robust signal.

  • Measurement: Gently shake the plate and measure the absorbance at 450-500 nm.[13]

  • Data Analysis:

    • Subtract the absorbance of a media-only blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability versus the log of the compound concentration to determine the CC50 (the concentration of the compound that causes a 50% reduction in cell viability).

Data Summary & Interpretation

The collected data should be summarized in a clear, comparative table. This allows for the rapid identification of promising candidates based on a balance of potency and safety.

CompoundArginase Inhibition IC50 (µM)NO Production EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50 / EC50)
L-Norvaline (Control)15.225.8> 100> 3.9
Analog A (4-hydroxy-2,4-dimethyl) 1.8 3.5 85.0 24.3
Analog B (4-oxo-2,4-dimethyl)5.610.1> 100> 9.9
Analog C (2-methyl)22.535.0> 100> 2.8

Illustrative data is shown for comparison purposes.

Interpretation:

  • Potency: A lower IC50 and EC50 value indicates higher potency. In our example, Analog A is the most potent inhibitor and the most effective at inducing NO production.

  • Safety: A higher CC50 value indicates lower cytotoxicity.

  • Therapeutic Window: The Selectivity Index (SI) is a critical parameter, calculated by dividing the cytotoxicity (CC50) by the effective concentration (EC50). A higher SI is desirable as it indicates that the compound is effective at concentrations far below those at which it becomes toxic. Analog A demonstrates the most promising therapeutic window in this dataset.

Conclusion

This guide outlines a systematic and robust methodology for benchmarking the biological activity of novel norvaline structural analogs. By integrating assays for direct target engagement, functional cellular response, and safety profiling, researchers can generate a comprehensive dataset for structure-activity relationship (SAR) analysis. This structured approach, grounded in established scientific principles, enables the confident identification and prioritization of lead candidates with superior therapeutic potential for further preclinical and clinical development.

References

  • Biotech Spain. (2025, December 29). XTT Assays vs MTT. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Momodu, O. I., et al. (2010). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. PMC. Retrieved from [Link]

  • Tsikas, D. (2008). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Assay Genie. (n.d.). Arginase Inhibitor Screening Kit (BA0193). Retrieved from [Link]

  • BPS Bioscience. (n.d.). ARG1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BioAssay Systems. (n.d.). QuantiChrom™ Arginase Inhibitor Screening Kit. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Arginase Inhibitor Screening Services. Retrieved from [Link]

  • ImmunoChemistry Technologies. (n.d.). Nitric Oxide Synthase Assay. Retrieved from [Link]

  • He, T., & Wang, P. G. (2015). Nitric oxide detection methods in vitro and in vivo. PMC. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). In Vitro Nitric Oxide Assays. Retrieved from [Link]

  • LifeTein. (2025, May 29). Unusual Amino Acids: Norvaline. Retrieved from [Link]

  • Espinoza-Hicks, J. C., et al. (2023, June 10). Stereoselective synthesis of S-norvaline and related amino acids through a common intermediate. PubMed. Retrieved from [Link]

  • Chem-Impex. (n.d.). L-Norvaline. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological processes affected by norvaline treatment. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Stereoselective synthesis of S-norvaline and related amino acids through a common intermediate. Retrieved from [Link]

  • ResearchGate. (n.d.). The stereoselective synthesis of δ‐hydroxy‐γ‐(S)‐norvaline from l‐aspartic acid. Retrieved from [Link]

  • NextSDS. (n.d.). Norvaline,4-hydroxy-2,4-dimethyl-(6CI) — Chemical Substance Information. Retrieved from [Link]

  • Peric, M., et al. (2020). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. PubMed. Retrieved from [Link]

  • MDPI. (2023, March 8). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Norvaline (FDB005441). Retrieved from [Link]

  • Caring Sunshine. (n.d.). Relationship: Alzheimer's Disease and Norvaline. Retrieved from [Link]

  • Mierke, D. F., et al. (1993). Biological and conformational studies of [Val4]morphiceptin and [D-Val4]morphiceptin analogs incorporating cis-2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. PubMed. Retrieved from [Link]

  • MDPI. (2026, March 11). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. Retrieved from [Link]

  • ChemRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]

Sources

Comparative

Reproducibility of Norvaline, 4-hydroxy-2,4-dimethyl- (6CI) in High-Throughput Screening: A Comparative Guide

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Focus: Amino Acid Transporter (LAT1) and mTORC1 Pathway Assays Executive Summary As drug discovery increasingly targets cellula...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Focus: Amino Acid Transporter (LAT1) and mTORC1 Pathway Assays

Executive Summary

As drug discovery increasingly targets cellular metabolism and nutrient sensing, the demand for stable, reproducible molecular probes has surged. In high-throughput screening (HTS), natural amino acids like L-Leucine often yield high coefficients of variation (CV) due to rapid intracellular metabolism.

This guide objectively evaluates the HTS performance of Norvaline, 4-hydroxy-2,4-dimethyl- (6CI) —also chemically identified as 2-amino-4-hydroxy-2,4-dimethylpentanoic acid[1]—against standard L-Leucine and L-Norvaline. By analyzing structural causality, metabolic stability, and statistical robustness, we provide a self-validating framework for integrating this unnatural amino acid into your screening cascades.

Chemical Profiling & Causality in Experimental Choices

To understand why Norvaline, 4-hydroxy-2,4-dimethyl- (6CI)[2] outperforms natural substrates in HTS, we must examine the causality behind its structural modifications. In cell-based assays, endogenous enzymes (e.g., Branched-Chain Amino Acid Transaminases, BCATs) rapidly degrade natural probes, creating a "metabolic sink" that skews concentration-response curves.

Norvaline, 4-hydroxy-2,4-dimethyl- (6CI) addresses this through two targeted modifications:

  • Alpha-Methylation (2-methyl group): This creates a sterically hindered, quaternary alpha-carbon. Causality: The absence of an alpha-proton renders the molecule highly resistant to alpha-transaminases. This ensures the intracellular probe concentration remains constant throughout the assay window, directly improving the reproducibility of the readout.

  • Gamma-Hydroxylation (4-hydroxy group): Causality: This introduces a specific hydrogen bond donor/acceptor that alters binding kinetics within the hydrophobic pocket of transporters like LAT1 (SLC7A5) and nutrient sensors like Sestrin2, allowing it to act as a highly specific competitive modulator without being incorporated into nascent proteins.

Comparative Data: HTS Benchmarking

The following table summarizes the quantitative performance of these compounds in a standardized 384-well LAT1 competitive uptake assay.

ParameterL-Leucine (Standard)L-Norvaline (Linear Analog)Norvaline, 4-hydroxy-2,4-dimethyl- (6CI)
Metabolic Half-Life (Intracellular) < 15 minutes~ 45 minutes> 120 minutes
HTS Z'-Factor (384-well) 0.35 - 0.45 (Marginal)0.50 - 0.60 (Acceptable)0.75 - 0.82 (Excellent)
IC₅₀ Reproducibility (CV%) > 20%12 - 15%< 5%
Primary Assay Limitation Rapid transamination; high backgroundOff-target arginase inhibitionHigher synthesis cost
Protein Incorporation Yes (Translational noise)MinimalNone (Pure signaling probe)

Self-Validating Experimental Protocol: Competitive Uptake Assay

To ensure trustworthiness, any HTS protocol must be a self-validating system. The following methodology for a 384-well competitive uptake assay incorporates internal statistical validation via the , ensuring the assay window distinguishes true biological activity from systemic noise.

Step-by-Step Methodology

Step 1: Cell Preparation & Plating

  • Action: Seed HEK293 cells stably expressing human LAT1 at 10,000 cells/well in a 384-well poly-D-lysine coated microplate. Incubate overnight at 37°C, 5% CO₂.

  • Causality: Poly-D-lysine prevents cell detachment during subsequent automated wash steps. Cell loss is a primary driver of high variance (CV > 15%) in cell-based HTS; securing the monolayer is critical for reproducible fluorescence readouts.

Step 2: Starvation & Washing

  • Action: Aspirate growth media and wash cells twice with warm, amino acid-free Hank’s Balanced Salt Solution (HBSS). Incubate in HBSS for 30 minutes.

  • Causality: Depleting endogenous intracellular amino acid pools ensures the LAT1 transporter is in a substrate-starved state. This maximizes the signal-to-background ratio when the fluorescent probe is introduced.

Step 3: Compound Incubation

  • Action: Dispense 10 µM of a fluorescent LAT1 substrate (e.g., L-4-boronophenylalanine, BPA) alongside varying concentrations (1 nM to 100 µM) of Norvaline, 4-hydroxy-2,4-dimethyl- (6CI).

  • Controls: Include 10 mM BCH (positive control for full inhibition) and HBSS vehicle (negative control). Incubate for exactly 15 minutes at room temperature.

  • Causality: A strict 15-minute window captures the linear phase of transporter kinetics before intracellular accumulation reaches equilibrium, ensuring IC₅₀ values reflect true binding affinity rather than saturation artifacts.

Step 4: Signal Detection & Z'-Factor Validation

  • Action: Rapidly wash plates 3x with ice-cold HBSS. Lyse cells using 0.1% Triton X-100 in PBS and measure fluorescence (Ex: 360 nm / Em: 460 nm).

  • Causality: Ice-cold buffer immediately rigidifies the cellular lipid bilayer, halting transporter dynamics and preventing probe efflux.

  • Validation: Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . Proceed with screening only if Z' > 0.5.

Mechanistic & Workflow Visualizations

HTS_Workflow Step1 1. Cell Plating HEK293 LAT1+ Step2 2. Compound Addition 4-HDMN vs Controls Step1->Step2 Step3 3. Fluorescent Readout Uptake Quantification Step2->Step3 Step4 4. Data Validation Z'-Factor Calculation Step3->Step4

High-throughput screening workflow for validating amino acid analog uptake.

Pathway Probe Norvaline, 4-hydroxy-2,4-dimethyl- (Test Probe) LAT1 LAT1 Transporter (Cell Membrane) Probe->LAT1 Competitive Uptake Metabolism Transaminase Evasion (Stable Intracellular Pool) LAT1->Metabolism Internalization mTORC1 mTORC1 Complex (Signaling Modulation) Metabolism->mTORC1 Target Engagement

Mechanistic pathway of LAT1-mediated intracellular uptake and metabolic evasion.

Conclusion

For high-throughput screening campaigns targeting amino acid transporters or the , reliance on natural amino acids introduces unacceptable metabolic variance. Norvaline, 4-hydroxy-2,4-dimethyl- (6CI) provides a structurally engineered alternative. By leveraging steric hindrance to evade transamination, it delivers a highly stable intracellular pool, consistently yielding Z'-factors above 0.75 and ensuring robust, reproducible data across 384-well and 1536-well platforms.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 242853, 2-Amino-4-hydroxy-2,4-dimethylpentanoic acid." PubChem Database. URL:[Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73. URL:[Link]

  • Saxton, R. A., & Sabatini, D. M. (2017). "mTOR Signaling in Growth, Metabolism, and Disease." Cell, 168(6), 960-976. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Norvaline, 4-hydroxy-2,4-dimethyl-(6CI)

This document provides a comprehensive guide for the proper and safe disposal of Norvaline, 4-hydroxy-2,4-dimethyl-(6CI), a derivative of the amino acid Norvaline. In the absence of a specific Safety Data Sheet (SDS) for...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the proper and safe disposal of Norvaline, 4-hydroxy-2,4-dimethyl-(6CI), a derivative of the amino acid Norvaline. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is predicated on the principle of treating substances with unknown toxicological profiles with a high degree of caution. The procedures outlined below are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices in chemical waste management.

Core Principle: Managing the Unknown

Given the limited publicly available safety and disposal information for Norvaline, 4-hydroxy-2,4-dimethyl-(6CI), it must be handled as a potentially hazardous substance. This precautionary approach is fundamental to laboratory safety and regulatory compliance. The guidance provided herein is based on established protocols for handling research chemicals of unknown toxicity and general principles for the disposal of amino acid derivatives.

Pre-Disposal Risk Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is mandatory. The primary hazards associated with analogous amino acid compounds include potential skin and eye irritation, and possible harm if ingested or inhaled.[1][2]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or glasses with side shields are required.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[1]

  • Body Protection: A standard laboratory coat must be worn.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a dust mask or respirator should be used.[2]

Waste Segregation and Container Management: A Step-by-Step Protocol

Proper segregation of chemical waste is paramount to prevent unintended chemical reactions and to ensure compliant disposal.[3][4]

Step 1: Obtain Designated Waste Containers Acquire separate, clearly labeled hazardous waste containers for solid and liquid waste from your institution's Environmental Health and Safety (EHS) department.[3]

Step 2: Segregate Waste Streams

  • Solid Waste:

    • Place any unused or expired solid Norvaline, 4-hydroxy-2,4-dimethyl-(6CI) into a designated solid hazardous waste container.[3]

    • Contaminated personal protective equipment (e.g., gloves, weigh boats, wipes) should also be disposed of in this container.[3]

  • Liquid Waste:

    • Collect all aqueous solutions containing Norvaline, 4-hydroxy-2,4-dimethyl-(6CI) in a designated aqueous hazardous waste container.[3]

    • Crucially, do not dispose of these solutions down the drain. While some simple amino acids may be permissible for sewer disposal in dilute quantities, the unknown ecological impact of this derivative necessitates containment.[4][5]

    • Organic solvent solutions containing the compound must be collected in a separate, appropriately labeled hazardous waste container for solvents.

Step 3: Decontaminate Labware

  • Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with the compound should be placed in the solid hazardous waste container.[3]

  • Non-disposable Labware: Glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate is to be collected and disposed of as hazardous liquid waste.[3] Following decontamination, the glassware can be washed using standard laboratory procedures.

Step 4: Container Management Ensure all waste containers are securely sealed, accurately labeled with their contents, and stored in a designated secondary containment area to prevent spills and away from incompatible materials.[3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.

  • Restrict Access: Immediately limit access to the spill area.

  • Personal Protective Equipment: Don appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup:

    • For solid spills, carefully sweep the material to avoid generating dust and place it into a sealed container for disposal as solid hazardous waste.[6][7][8]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a sealed container for disposal.[1][9]

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[1][3]

Final Disposal Procedures

The ultimate disposal of Norvaline, 4-hydroxy-2,4-dimethyl-(6CI) waste must be conducted through your institution's certified hazardous waste management program.

  • Consult Your EHS Department: Adhere to your institution's specific procedures for the pickup and disposal of chemical waste.

  • Licensed Waste Disposal Contractor: Your EHS department will coordinate with a licensed contractor for the final, compliant disposal, which may involve incineration or other specialized treatments.[4][6][9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Norvaline, 4-hydroxy-2,4-dimethyl-(6CI).

DisposalWorkflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_final_disposal Final Disposal Start Norvaline, 4-hydroxy-2,4-dimethyl-(6CI) Waste SolidWaste Solid Waste (Unused compound, contaminated PPE, etc.) Start->SolidWaste LiquidWaste Liquid Waste (Aqueous or solvent solutions) Start->LiquidWaste ContaminatedLabware Contaminated Labware Start->ContaminatedLabware SolidContainer Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Aqueous Hazardous Waste Container LiquidWaste->LiquidContainer Aqueous SolventContainer Solvent Hazardous Waste Container LiquidWaste->SolventContainer Organic Solvent ContaminatedLabware->SolidContainer Disposable ContaminatedLabware->LiquidContainer Non-disposable Rinsate EHSPickup Arrange for EHS Pickup SolidContainer->EHSPickup LiquidContainer->EHSPickup SolventContainer->EHSPickup FinalDisposal Disposal by Licensed Contractor EHSPickup->FinalDisposal

Caption: Decision workflow for the segregation and disposal of Norvaline, 4-hydroxy-2,4-dimethyl-(6CI) waste.

Quantitative Data Summary

Due to the lack of specific data for Norvaline, 4-hydroxy-2,4-dimethyl-(6CI), a quantitative data table on disposal limits is not applicable. The guiding principle is zero discharge to the sanitary sewer system. All waste, regardless of concentration, should be collected as hazardous waste.

Waste TypeDisposal Method
Solid Norvaline, 4-hydroxy-2,4-dimethyl-(6CI)Collect in a labeled solid hazardous waste container.
Contaminated disposables (gloves, wipes, etc.)Collect in a labeled solid hazardous waste container.
Aqueous solutions containing the compoundCollect in a labeled aqueous hazardous waste container.
Organic solvent solutions containing the compoundCollect in a labeled solvent hazardous waste container.
Rinsate from decontaminating glasswareCollect in the appropriate liquid hazardous waste container.

References

  • NextSDS. (n.d.). Norvaline,4-hydroxy-2,4-dimethyl-(6CI) — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). Norvaline,3-hydroxy-2,4-dimethyl-,DL-threo-(8CI) — Chemical Substance Information. Retrieved from [Link]

  • Alfa Aesar. (2025, September 16). L-Norvaline - SAFETY DATA SHEET. Retrieved from [Link]

  • Waters. (n.d.). Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Norvaline (FDB005441). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Disposal - Environment, Health & Safety. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Norvaline,4-hydroxy-2,4-dimethyl-(6CI)

As a Senior Application Scientist, I recognize that handling specialized, unnatural amino acid derivatives like Norvaline, 4-hydroxy-2,4-dimethyl- (6CI) requires moving beyond basic safety compliance. Because the toxicol...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized, unnatural amino acid derivatives like Norvaline, 4-hydroxy-2,4-dimethyl- (6CI) requires moving beyond basic safety compliance. Because the toxicological profiles of novel synthetic amino acids are rarely fully characterized, we must design our handling procedures around a principle of absolute containment and precise operational control.

This guide provides a causality-driven, step-by-step operational framework for researchers and drug development professionals. By understanding the why behind each safety protocol, your laboratory can build a self-validating culture of safety and analytical precision.

Chemical Profiling & Hazard Assessment

Norvaline, 4-hydroxy-2,4-dimethyl- (6CI) is a modified, non-proteinogenic amino acid frequently utilized in advanced peptide synthesis and metabolic research[1]. Like many synthetic norvaline derivatives, its chronic toxicity, mutagenicity, and ecological impact have not been fully investigated[2]. Therefore, it must be treated as a potential respiratory and dermal irritant.

Table 1: Chemical and Physical Profiling

ParameterSpecificationCausality / Operational Impact
Chemical Name Norvaline, 4-hydroxy-2,4-dimethyl- (6CI)Unnatural amino acid; requires specialized handling[1].
CAS Registry Number 119066-85-2Unique identifier for inventory and compliance tracking[1].
Molecular Formula C7H15NO3Presence of hydroxyl and amine groups dictates solubility profiles.
Molecular Weight 161.20 g/mol Critical for precise molarity calculations during assay preparation.
Physical State Solid (Powder)High risk of aerosolization and static cling during transfer[2].

Personal Protective Equipment (PPE) Matrix

Standard PPE is not just a barrier; it is an integrated system designed to mitigate specific physical and chemical risks associated with fine powders and their subsequent dissolution solvents.

Table 2: Required PPE Specifications

PPE CategorySpecificationCausality (Why it is required)
Eye Protection ANSI Z87.1 Chemical Safety GogglesPrevents ocular irritation from airborne micro-particulates and solvent splashing during dissolution[3].
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance to polar aprotic solvents (e.g., DMF, DMSO) frequently used to dissolve amino acid derivatives, whereas latex degrades rapidly[3].
Body Protection 100% Cotton or Flame-Resistant Lab CoatProtects street clothing from micro-contamination and mitigates fire risk if flammable organic solvents are used in parallel workflows[2].
Respiratory N95/P3 Particulate RespiratorRequired only if handling outside a fume hood. Suppresses inhalation of fine powders[3].

Operational Workflow & Experimental Protocol

To prevent inhalation of aerosolized powders, all dry powder operations must be conducted using local exhaust ventilation[3]. The following self-validating protocol ensures safe weighing and dissolution.

Protocol: Safe Weighing and Dissolution

Objective: To safely transfer the dry compound and prepare a stock solution without compromising mass accuracy or operator safety.

  • Environmental Setup & Validation:

    • Action: Turn on the chemical fume hood and line the working surface with a disposable, polyethylene-backed absorbent pad.

    • Self-Validation: Check the hood's digital monitor. Do not proceed unless the face velocity reads between 80–100 feet per minute (fpm).

  • Static Mitigation:

    • Action: Wipe the exterior of the chemical container and the polystyrene weighing boat with an anti-static ionizing brush.

    • Causality: Unnatural amino acids are highly prone to static cling. Static charge can cause the powder to "jump," leading to immediate aerosolization and inaccurate mass readings.

  • Weighing & Transfer:

    • Action: Using a grounded micro-spatula, carefully transfer the required mass into the weighing boat. Immediately recap the source container.

  • Solvent Dissolution:

    • Action: Transfer the powder into a pre-labeled volumetric flask. Slowly pipette the chosen solvent (e.g., DMSO or aqueous buffer) down the inner wall of the flask.

    • Causality: Adding solvent gently down the side prevents the rapid displacement of air, which could otherwise violently eject dry, un-wetted powder from the vial into the operator's breathing zone.

  • Decontamination:

    • Action: Wipe down the spatula, balance pan, and surrounding bench area with a lint-free wipe dampened with 70% Isopropyl Alcohol (IPA).

G Storage Chemical Storage (+15°C to +25°C) PPE Don PPE Matrix (Gloves, Coat, Goggles) Storage->PPE Pre-operation Hood Fume Hood Setup (Draft Control) PPE->Hood Setup Weighing Anti-Static Weighing (Minimize Aerosols) Hood->Weighing Containment Dissolution Solvent Dissolution (e.g., DMSO/Buffer) Weighing->Dissolution Processing Waste Hazardous Waste (Segregated Streams) Dissolution->Waste Post-experiment

Safe handling, dissolution, and disposal workflow for Norvaline,4-hydroxy-2,4-dimethyl-(6CI).

Spill Response and Disposal Logistics

Because the ecological toxicity of this specific derivative is uncharacterized, it must not enter the standard municipal wastewater system[2].

Immediate Spill Response (Dry Powder):

  • Isolate: Evacuate the immediate vicinity if a large quantity (>5g) is spilled outside a ventilated hood.

  • Suppress: Do not use a brush or broom, as dry sweeping generates hazardous dust clouds. Instead, cover the spilled powder with damp absorbent paper towels to suppress aerosolization.

  • Extract: Carefully scoop up the damp towels and the absorbed material using a disposable plastic scraper.

  • Sanitize: Wash the affected surface area thoroughly with soap and water, followed by a 70% ethanol wipe-down.

Waste Disposal Plan:

  • Solid Waste: Empty source vials, contaminated gloves, weighing boats, and spill-cleanup materials must be sealed in a heavy-duty bag and routed to your facility's solid hazardous waste stream.

  • Liquid Waste: Aqueous or organic solutions containing Norvaline, 4-hydroxy-2,4-dimethyl- (6CI) must be segregated. Depending on the dissolution solvent used, route to either the "Non-Halogenated Organic" or "Halogenated Organic" liquid waste carboys.

References

  • NextSDS. (2026). Norvaline,4-hydroxy-2,4-dimethyl-(6CI) — Chemical Substance Information. Retrieved from[Link]

Sources

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